5-Cyclobutyl-2-methoxypyridine
Description
BenchChem offers high-quality 5-Cyclobutyl-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclobutyl-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-cyclobutyl-2-methoxypyridine |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-5-9(7-11-10)8-3-2-4-8/h5-8H,2-4H2,1H3 |
InChI Key |
DTIXHUIVJAJESA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Properties of 5-Cyclobutyl-2-methoxypyridine
Part 1: Executive Summary & Strategic Rationale
5-Cyclobutyl-2-methoxypyridine represents a high-value scaffold in modern medicinal chemistry, serving as a metabolically stable bioisostere for 5-isopropyl-2-methoxypyridine.[1] While the isopropyl group is a common lipophilic anchor, it is susceptible to rapid oxidative metabolism via Cytochrome P450 (CYP450) at the tertiary benzylic position.
The cyclobutyl moiety offers a strategic advantage:
-
Metabolic Hardening: The strained ring system increases the bond dissociation energy (BDE) of the C-H bonds, reducing susceptibility to hydrogen atom abstraction (HAT) and subsequent hydroxylation.
-
Conformational Restriction: The "puckered" conformation of the cyclobutane ring (approx. 28° dihedral angle) creates a distinct vector for hydrophobic interactions, often improving selectivity for target binding pockets compared to the freely rotating isopropyl group.
-
Lipophilicity Modulation: It maintains a similar lipophilic profile (LogP) to the isopropyl group while altering the hydrodynamic volume.[1]
This guide details the robust synthesis of this scaffold, prioritizing methods that overcome the inherent challenges of coupling secondary alkyl groups to heteroaryl halides—specifically the mitigation of
Part 2: Retrosynthetic Analysis
To access the 5-cyclobutyl-2-methoxypyridine core, we must disconnect the C(sp2)-C(sp3) bond at the 5-position.[1] Direct C-H functionalization (Minisci type) is contraindicated for this specific isomer; nucleophilic alkyl radicals preferentially attack the electron-deficient C4 or C6 positions of the pyridine ring, not the electron-neutral C5 position.
Therefore, the most reliable approach relies on transition-metal-catalyzed cross-coupling using 5-halo-2-methoxypyridine precursors.[1]
Caption: Retrosynthetic strategy highlighting the necessity of cross-coupling over direct functionalization.
Part 3: Synthesis Protocols
Route A: Negishi Cross-Coupling (Recommended)
Why this route? The Negishi coupling is the "Gold Standard" for introducing secondary alkyl groups. Cyclobutylzinc reagents undergo rapid transmetallation with Palladium, and the reaction kinetics often outcompete the deleterious
Materials
-
Substrate: 5-Bromo-2-methoxypyridine (1.0 equiv)
-
Reagent: Cyclobutylzinc bromide (0.5 M in THF, 1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2 mol%) or Pd(OAc)₂/CPhos (2 mol%)[1]
-
Solvent: THF/Toluene (1:1)
-
Atmosphere: Argon/Nitrogen (Strictly anhydrous)
Step-by-Step Protocol
-
Catalyst Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-methoxypyridine (1.0 mmol, 188 mg) and Pd-PEPPSI-IPent (0.02 mmol, 16 mg).
-
Inertion: Evacuate and backfill with Argon three times.[1]
-
Solvent Addition: Add anhydrous THF (2 mL) and Toluene (2 mL) via syringe.
-
Reagent Addition: Dropwise add the Cyclobutylzinc bromide solution (3.0 mL, 1.5 mmol) over 5 minutes at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by LC-MS for the consumption of the bromide.[1]
-
Checkpoint: If conversion stalls, add an additional 0.5 equiv of the zinc reagent.
-
-
Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl (5 mL).
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes/EtOAc (gradient 0–10%).[1]
-
Expected Yield: 85–92%.[1]
-
Route B: Suzuki-Miyaura Coupling (Alternative)
Why this route? Useful if organozinc reagents are unavailable.[1] However, standard conditions (Pd(PPh₃)₄) will fail. You must use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, or CataCXium A) to facilitate oxidative addition and reductive elimination while suppressing
Materials
-
Substrate: 5-Bromo-2-methoxypyridine (1.0 equiv)
-
Reagent: Cyclobutylboronic acid pinacol ester (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/H₂O (10:1)[2]
Step-by-Step Protocol
-
Charge Solids: Combine aryl bromide, boronate ester, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vial.
-
Degas: Seal and purge with Argon.
-
Solvent: Add degassed Toluene and Water.
-
Heat: Heat vigorously at 95°C for 16 hours. Vigorous stirring is critical for the biphasic system.
-
Workup: Standard extraction and purification as above.
-
Note: Yields are typically lower (60–75%) due to protodeboronation or reduction side products.[1]
-
Part 4: Mechanistic Insight & Troubleshooting
The primary failure mode in coupling secondary alkyls is
Caption: Catalytic cycle highlighting the critical competition between reductive elimination and beta-hydride elimination.
Expert Tip: If observing significant reduction product (2-methoxypyridine), switch to the Negishi condition with Pd-PEPPSI-IPent .[1] The bulky NHC ligand sterically crowds the metal center, forcing rapid reductive elimination over the transition state required for
Part 5: Physicochemical Properties & Applications
Property Comparison
The following table contrasts the target molecule with its common analogs, highlighting its role as a superior bioisostere.
| Property | 5-Isopropyl-2-OMe-Py | 5-Cyclobutyl-2-OMe-Py | Implication for Drug Design |
| Molecular Weight | 151.2 g/mol | 163.2 g/mol | Minimal increase; stays within fragment space.[1] |
| cLogP | ~2.1 | ~2.3 | Slight lipophilicity increase; good for membrane permeability.[1] |
| Metabolic Stability | Low (Benzylic hydroxylation) | High | Cyclobutyl C-H bonds are stronger; ring strain disfavors radical formation.[1] |
| Conformation | Freely Rotating | Restricted (Puckered) | Entropic benefit upon binding; reduces "floppy" nature.[1] |
| Solubility | Moderate | Moderate | Similar aqueous solubility profile.[1] |
Key Applications
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 2-methoxypyridine motif is a classic pharmacophore for nAChR modulation.[1] The cyclobutyl group fills hydrophobic pockets (e.g., in
receptors) with greater specificity than flexible alkyl chains. -
Kinase Inhibitors: Used as a hinge-binding region replacement where the 5-position vector points into the solvent-accessible back pocket.[1]
-
Metabolic Spot-Fixing: Replacing a tert-butyl or isopropyl group with cyclobutyl is a standard "late-stage" optimization tactic to improve half-life (
) without altering potency.[1]
References
-
Negishi Coupling of Secondary Alkylzinc Halides. Journal of the American Chemical Society. Han, C., et al. (2004). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Available at: [Link]
-
Cyclobutyl Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. "Cyclobutanes in Small-Molecule Drug Candidates." Available at: [Link]
-
Suzuki-Miyaura Coupling Mechanism & Conditions. Organic Chemistry Portal. Available at: [Link]
-
Computed Properties of 2-Methoxypyridine Derivatives. PubChem Compound Summary. Available at: [Link]
Sources
comprehensive literature review of cyclobutyl-substituted pyridines
An In-Depth Technical Guide to the Synthesis and Application of Cyclobutyl-Substituted Pyridines
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of small, strained carbocycles into heterocyclic scaffolds is a powerful strategy in modern medicinal chemistry for modulating physicochemical and pharmacological properties. The cyclobutane moiety, in particular, offers a unique three-dimensional profile that can enhance metabolic stability, improve binding affinity, and serve as a rigid bioisostere for other functional groups.[1] When combined with the pyridine ring, a privileged structure in numerous pharmaceuticals, the resulting cyclobutyl-substituted pyridines represent a class of compounds with significant therapeutic potential. This guide provides a comprehensive review of the synthetic methodologies available for accessing these valuable structures and explores their applications in drug discovery and development. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and summarize the pharmacological landscape of this emerging compound class.
The Strategic Value of the Cyclobutyl Moiety in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs. Its basic nitrogen atom serves as a key hydrogen bond acceptor and a site for salt formation, enhancing solubility and bioavailability. However, unsubstituted or simply substituted pyridines can be susceptible to metabolic degradation. The introduction of a cyclobutane ring addresses several of these challenges while offering distinct advantages:
-
Metabolic Stability: The cyclobutyl group is a non-planar, saturated ring that is generally resistant to oxidative metabolism, often serving as a more stable replacement for metabolically labile groups like isopropyl or tert-butyl moieties.
-
Conformational Restriction: Unlike flexible alkyl chains, the puckered structure of the cyclobutane ring rigidly orients substituents in defined vectors, which can lock a molecule into a bioactive conformation and improve binding affinity to a biological target.[1]
-
Improved Physicochemical Properties: The introduction of sp³-rich centers like cyclobutane can decrease planarity and increase the fraction of sp³ carbons (Fsp³), a molecular descriptor often correlated with improved solubility, reduced promiscuity, and higher clinical success rates.
-
Novel Chemical Space: Cyclobutylpyridines occupy a unique area of chemical space, providing opportunities for novel intellectual property and the discovery of compounds with new pharmacological profiles.
The synthesis of these target molecules can be approached through two primary strategic pathways: attaching a pre-formed cyclobutane unit to a pyridine ring or constructing the pyridine ring onto a cyclobutane-containing precursor.
Caption: High-level retrosynthetic strategies for accessing cyclobutyl-pyridines.
Synthetic Methodologies: A Toolkit for Construction
The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. Modern catalytic methods have greatly expanded the accessibility of these compounds.
Strategy A: Functionalization of a Pre-existing Pyridine Ring
This is the most common and versatile approach, leveraging the well-established chemistry of pyridines. The core principle involves the formation of a carbon-carbon bond between the pyridine nucleus and the cyclobutyl group.
Cross-coupling reactions are the workhorse of modern organic synthesis for C-C bond formation.[2][3] The general scheme involves the reaction of a pyridine electrophile (e.g., halopyridine) with a cyclobutyl nucleophile (e.g., organometallic reagent), or vice versa, in the presence of a transition metal catalyst, typically palladium.
Caption: General schematic for palladium-catalyzed cross-coupling.
The choice of the organometallic partner [M] defines the specific named reaction and its experimental parameters.
| Coupling Method | Cyclobutyl Reagent | Pyridine Partner | Key Advantages & Causality |
| Suzuki | Cyclobutylboronic acid or ester | Halopyridine (Br, I) or Triflate | High functional group tolerance; boronic acids are often stable, commercially available, and environmentally benign. The reaction is driven by the formation of a stable borate salt. |
| Negishi | Cyclobutylzinc halide | Halopyridine (Br, I) | High reactivity, allowing for coupling at lower temperatures. Organozinc reagents are more reactive than boronics but are also more sensitive to moisture and air. |
| Stille | Cyclobutylstannane | Halopyridine (Br, I) | Tolerant of a wide range of functional groups. The primary drawback is the toxicity and difficulty of removing tin byproducts. |
| Kumada | Cyclobutyl Grignard (MgBr) | Halopyridine (Br, I) | Highly reactive and cost-effective reagents. The strong basicity of Grignard reagents limits their use with substrates containing acidic protons (e.g., OH, NH). |
Causality in Catalyst Selection: The choice of ligand for the palladium catalyst is critical. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step to release the product, preventing catalyst deactivation.
Strategy B: De Novo Synthesis of the Pyridine Ring
In this approach, a cyclobutane-containing fragment is used as a building block in a reaction that forms the pyridine ring. This strategy is particularly useful for accessing highly substituted or complex pyridine derivatives that are difficult to make via functionalization.[4][5]
The classical Hantzsch synthesis and its modern variations can be adapted by using a cyclobutyl-substituted starting material.[6] For example, reacting cyclobutylacetaldehyde, a β-ketoester, and an ammonia source can generate a dihydropyridine intermediate, which is then oxidized to the final aromatic product.
Rationale: This multicomponent reaction is highly convergent, building complexity rapidly.[7] The choice of an enamine or ammonium formate as the nitrogen source can influence reaction conditions and yields. The final oxidation step is crucial and is often accomplished simply by exposure to air or with a mild oxidant like iodine or DDQ.
A powerful modern approach involves the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles.[7] By using a cyclobutyl-substituted alkyne or nitrile, the cyclobutyl moiety can be incorporated directly into the pyridine ring during its formation.
Rationale: This method offers excellent regiochemical control and atom economy. Catalysts based on cobalt, rhodium, or nickel are commonly employed. The mechanism involves the formation of a metallacycle intermediate, which then undergoes insertion and reductive elimination to furnish the pyridine ring.
Pharmacological Significance and Applications
The cyclobutyl group is increasingly recognized as a valuable component in drug design.[1] While specific clinical data for cyclobutyl-pyridines is emerging, the principles derived from related structures are highly informative.
| Compound Class/Target | Role of Cyclobutyl Group | Example Activity | Reference |
| Kinase Inhibitors | Fills hydrophobic pocket; orients key pharmacophores | Some pyrazole-based inhibitors show increased potency when a phenyl group is replaced by a more rigid pyridyl group.[8] | [8] |
| Antimicrobial Agents | Increases metabolic stability; acts as a lipophilic element | Natural products containing cyclobutane rings exhibit antimicrobial and antibacterial properties.[9] | [9] |
| CNS Agents | Improves brain penetration (by increasing Fsp³); rigid scaffold | The cyclopropyl group, a related strained ring, is used to increase metabolic stability and reduce off-target effects in CNS drugs.[10] | [10] |
| Antiviral/Anticancer | Bioisostere for other groups; conformational locking | Pyrazole and pyridazine derivatives, which are structurally related to pyridines, show a wide range of pharmacological activities including anticancer and antiviral effects.[11][12] | [11][12] |
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following section details a robust, self-validating protocol for a key synthetic transformation.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromopyridine with Cyclobutylboronic Acid
This protocol describes a standard, reliable method for synthesizing 4-cyclobutylpyridine, a fundamental building block.
Materials:
-
4-Bromopyridine hydrochloride (1.0 eq)
-
Cyclobutylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), cyclobutylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add a small amount of anhydrous 1,4-dioxane and swirl to form the catalyst complex.
-
Reaction Setup: Evacuate and backfill the main reaction flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) to the main flask via syringe. The mixture should be a suspension.
-
Catalyst Addition: Transfer the prepared catalyst solution to the main reaction flask via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 4-cyclobutylpyridine.
Causality and Self-Validation:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.
-
Ligand (SPhos): This bulky, electron-rich ligand stabilizes the Pd(0) species and accelerates the oxidative addition of the bromopyridine, which is often the rate-limiting step.
-
Base (K₃PO₄): The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.
-
Aqueous Dioxane: The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate. Dioxane solubilizes the organic components.
-
Monitoring: Consistent spot-to-spot analysis by TLC or a clean conversion by LC-MS validates that the reaction has proceeded as expected.
Conclusion and Future Outlook
Cyclobutyl-substituted pyridines are a promising class of molecules for drug discovery. The synthetic methodologies for their preparation are well-established, with metal-catalyzed cross-coupling reactions providing the most direct and versatile routes. The unique conformational and metabolic properties imparted by the cyclobutane ring make these scaffolds highly attractive for developing next-generation therapeutics.[1]
Future research will likely focus on the development of more efficient and stereoselective methods for their synthesis, particularly through asymmetric catalysis and C-H activation strategies. As more of these compounds are synthesized and evaluated, a deeper understanding of their structure-activity relationships will emerge, paving the way for their application in treating a wide range of diseases.
References
- De novo synthesis of substituted pyridines is described that proceeds through nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl followed by metallacycle-mediated union of the resulting allylic alcohol with preformed TMS-imines (generated in situ by the low temperature reaction of LiHMDS with an aldehyde) and Ag(I)-, or Hg(II)-mediated ring closure. (Source: PubMed Central, URL: )
- Preparation of substituted cyclobutanes and cyclobutenes by cyclo-addition reactions of alkene and alkyne has become an important synthetic reaction and where applicable is the method of choice for four-membered carbon ring compounds. (Source: ScienceDirect, URL: )
- A simple and modular synthesis of multisubstituted pyridines with flexible control over the substitution pattern has been achieved by utilizing amino allenes, aldehydes, and aryl iodides as readily available building blocks. (Source: PubMed, URL: )
- The synthesis of pyridines through direct intermolecular cycloaddition of alkynes and nitriles is a contemporary challenge in organic synthesis, with a Brønsted acid mediated formal [2+2+2] cycloaddition being a developed method.
- Ketenes can undergo a [2+2] cycloaddition to yield a cyclobutane product. (Source: Chemistry LibreTexts, URL: )
- A Hantzsch-type strategy for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite was developed. (Source: MDPI, URL: )
- Various methods for pyridine synthesis exist, including the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine Synthesis, with recent literature describing rhodium-catalyzed and copper-catalyzed approaches. (Source: Organic Chemistry Portal, URL: )
- Metal-free pyridine arylations can be achieved via O-triflated pyridine N-oxides and N-alkylated indoles.
- Cyclobutanes are increasingly utilized in medicinal chemistry for their unique puckered structure, which can be used to improve metabolic stability, induce conformational restriction, and act as an aryl isostere. (Source: PubMed Central, URL: )
- A [2+2] photocycloaddition is a key step in the synthesis of some complex molecules containing cyclobutane rings. (Source: Andrew G Myers Research Group, URL: )
- The cyclobutane unit is a basic structural element in a wide range of naturally occurring compounds with various biological activities. (Source: MDPI, URL: )
- A [2 + 2] cycloaddition of terminal alkenes with allenoates allows for the rapid synthesis of 1,3-substituted cyclobutanes. (Source: Organic Chemistry Portal, URL: )
- Cyclobutane-containing alkaloids isolated from terrestrial and marine species have shown antimicrobial, antibacterial, and antitumor activities. (Source: PubMed Central, URL: )
- A direct approach to C−C bond formation involves the nucleophilic addition of a carbon nucleophile to an ethylenic double bond.
- Pyrazoline derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. (Source: International Journal of Pharmaceutical Sciences Review and Research, URL: )
- [2 + 2]-Type cyclobutane natural products are derived from intermolecular or intramolecular [2 + 2] cycloaddition reactions and have diverse biological effects. (Source: RSC Publishing, URL: )
- A metal-free cascade reaction has been developed for the synthesis of 3-cyano-2-pyridones involving C-C and C-N bond formation.
- In a series of pyrazole-based thrombin inhibitors, a 3-pyridyl-substituted derivative was found to be significantly more potent than its 3-phenyl-substituted analog. (Source: MDPI, URL: )
- The pyrazole nucleus is present in structures with diverse pharmacological applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. (Source: PubMed Central, URL: )
- The cyclopropyl ring is used in drug discovery to increase potency, enhance metabolic stability, and reduce off-target effects, often acting as a rigid linker or isosteric replacement.
- Pyridazinone analogs possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. (Source: Bentham Science, URL: )
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of multisubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Confirmation of 5-Cyclobutyl-2-methoxypyridine
Executive Summary
The unambiguous structural confirmation of 5-Cyclobutyl-2-methoxypyridine (C₁₀H₁₃NO) presents a specific set of spectroscopic challenges, primarily centered on distinguishing the saturated carbocycle from isomeric forms (e.g., methylcyclopropyl) and verifying the regiochemistry of the substitution pattern on the pyridine ring.
This guide outlines a self-validating analytical workflow for researchers. It moves beyond basic characterization, employing a multi-dimensional approach (HRMS, 1D/2D NMR) to establish structural certainty. The protocol emphasizes the "diagnostic connectivity" strategy—using Heteronuclear Multiple Bond Correlation (HMBC) to lock the methoxy and cyclobutyl groups to their respective positions on the heteroaromatic core.
Synthetic Context & Theoretical Framework
To elucidate the structure effectively, one must understand the likely synthetic origin. This compound is typically accessed via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi coupling) of a 5-halo-2-methoxypyridine precursor with a cyclobutyl organometallic reagent.
-
Precursor: 5-bromo-2-methoxypyridine.[1]
-
Key Impurities: Dehalogenated side-products (2-methoxypyridine), homocoupled biaryls, or isomerized cycloalkenes.
-
Structural Logic: The 2-methoxy group is an electron-donating group (EDG) by resonance, significantly shielding the C3 proton. The 5-cyclobutyl group acts as a weak alkyl donor.
Analytical Strategy: The Elucidation Workflow
The following workflow ensures that no structural assumption remains untested. We utilize a "gate-keeper" logic where a sample only proceeds to expensive 2D NMR time if it passes HRMS and 1H NMR purity checks.
Figure 1: Step-wise elucidation workflow ensuring sample integrity before advanced structural assignment.
Mass Spectrometry: Elemental Confirmation
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the requisite exact mass to confirm the molecular formula.
Protocol
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Solvent: Methanol + 0.1% Formic Acid.
-
Target Ion: [M+H]⁺.
Diagnostic Criteria
| Parameter | Expected Value | Acceptance Range | Notes |
| Formula | C₁₀H₁₃NO | N/A | |
| Monoisotopic Mass | 163.0997 Da | N/A | Neutral mass |
| Observed [M+H]⁺ | 164.1070 Da | ± 5 ppm | Primary confirmation |
| Fragmentation | m/z ~149, ~135 | N/A | Loss of -CH₃ (methoxy) or -C₂H₄ (ring cleavage) |
Expert Insight: Watch for the [M+Na]⁺ adduct (186.089 Da). If the [M+H]⁺ peak is weak, the compound may be proton-shy due to the methoxy group reducing the basicity of the pyridine nitrogen, though the pyridine ring usually protonates readily.
Primary Structural Characterization (NMR Spectroscopy)
This section details the expected chemical shifts based on substituent effects.[2] The 2-methoxy group exerts a strong shielding effect on the ortho-position (H3), while the nitrogen atom deshields the alpha-position (H6).
1H NMR (Proton) Analysis[2][3][4][5][6][7]
-
Solvent: CDCl₃ (Chloroform-d) is preferred to prevent solvent overlap with the cyclobutyl region.
-
Frequency: 400 MHz minimum.
| Position | Type | Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |
| H6 | Ar-H | 8.00 – 8.10 | Doublet (d) | J ~ 2.5 | α-to-Nitrogen; deshielded; meta coupling to H4. |
| H4 | Ar-H | 7.40 – 7.50 | Doublet of Doublets (dd) | J ~ 8.5, 2.5 | Para to OMe; couples to H3 (ortho) and H6 (meta). |
| H3 | Ar-H | 6.65 – 6.75 | Doublet (d) | J ~ 8.5 | Ortho to OMe; strongly shielded by resonance. |
| OMe | O-CH₃ | 3.90 – 3.95 | Singlet (s) | - | Characteristic methoxy singlet. |
| H-1' | Cy-CH | 3.30 – 3.50 | Quintet/Multiplet | J ~ 8-9 | Methine linking ring to pyridine. |
| H-2'/4' | Cy-CH₂ | 2.05 – 2.40 | Multiplet | Complex | "Roofing" effect common in cyclobutyl rings. |
| H-3' | Cy-CH₂ | 1.80 – 2.00 | Multiplet | Complex | Furthest from aromatic ring. |
Technical Note on Cyclobutyls: Unlike cyclopropyl protons (which appear very upfield, 0.5–1.0 ppm), cyclobutyl protons appear in the standard alkyl region (1.8–2.4 ppm). They often display complex second-order coupling patterns due to the "puckered" conformation of the ring.
13C NMR (Carbon) Analysis[4][6][8][9]
-
C2 (C-OMe): ~163 ppm (Deshielded by N and O).
-
C6 (C-H): ~145 ppm (Alpha to N).
-
C5 (C-Cyclobutyl): ~130-135 ppm (Substituted ipso carbon).
-
C4 (C-H): ~135-140 ppm.
-
C3 (C-H): ~110 ppm (Shielded by ortho-OMe).
-
OMe: ~53 ppm.
-
Cyclobutyl: Methine (~35 ppm), Methylenes (~28 ppm and ~18 ppm).
Connectivity & Confirmation (2D NMR)
To claim "structural certainty," one must prove the connectivity. We use HMBC (Heteronuclear Multiple Bond Correlation) to link the fragments and NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial confirmation.
The Connectivity Map
Figure 2: Key 2D NMR correlations required to confirm regiochemistry.
Critical Correlations to Verify
-
HMBC: The methoxy protons (3.9 ppm) must show a strong correlation to the quaternary carbon at ~163 ppm (C2). This confirms the ether linkage is at position 2.
-
HMBC: The cyclobutyl methine proton (H-1') must correlate to C4 and C6. This places the ring at position 5.
-
NOESY: A spatial correlation between the OMe group and H3 (the doublet at ~6.7 ppm) is the "smoking gun" for the 2-position assignment. If the OMe were at position 3 or 4, this specific NOE pattern would change.
Quality Control & Impurity Profiling
In drug development, identifying the structure is only half the battle; purity is the other.
-
Residual Solvents: Check for Methanol (singlet ~3.49 ppm in CDCl₃) or Ethyl Acetate (singlet ~2.05, quartet ~4.12 ppm) from the purification process.
-
Water: Broad singlet ~1.56 ppm in CDCl₃.
-
Inorganic Salts: While invisible in NMR, these can cause line broadening. If multiplets are ill-defined, perform a D₂O shake or filter the sample through a celite plug.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Methoxypyridine (Core Structure Reference). [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
-
SDBS Database. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for pyridine shifts). [Link]
Sources
Methodological & Application
Strategic Functionalization of 5-Cyclobutyl-2-methoxypyridine for Biological Assays
Abstract
This Application Note details the strategic chemical derivatization of the 5-cyclobutyl-2-methoxypyridine scaffold. While the cyclobutyl moiety provides critical metabolic stability and lipophilicity (
Introduction: The Scaffold Advantage
The 5-cyclobutyl-2-methoxypyridine motif is increasingly prevalent in kinase inhibitors and GPCR ligands. Its value lies in the cyclobutyl group , which acts as a "fatty" steric blocker that resists oxidative metabolism (unlike isopropyl or tert-butyl) while maintaining a defined vector.
However, for biological assays (e.g., pull-downs, imaging), this scaffold must be derivatized. The challenge is to attach a linker without abolishing the binding affinity.
The Three-Vector Strategy
We define three strategic entry points for derivatization based on electronic and steric rules:
-
Vector A (The "Handle" Switch): Converting the 2-methoxy group to a 2-pyridone for N-alkylation.
-
Vector B (The Ortho-C3 Approach): Directed Ortho Metallation (DoM) utilizing the methoxy group as a directing group.
-
Vector C (The Radical C4/C6 Approach): Late-stage Minisci functionalization.
Vector A: The "Handle" Switch (Demethylation & N-Alkylation)
Best For: Creating stable, flexible linkers when the methoxy group is not essential for H-bonding in the binding pocket.
Mechanism & Rationale
The 2-methoxypyridine is a "masked" pyridone. Demethylation reveals the 2-pyridone (tautomer of 2-hydroxypyridine). While 2-hydroxypyridines can undergo O- or N-alkylation, N-alkylation is thermodynamically favored under basic conditions, providing a stable amide-like linkage ideal for long linker chains (PEG-biotin).
Protocol 1: O-Demethylation
Reagents:
-
Setup: Dissolve 5-cyclobutyl-2-methoxypyridine (1.0 eq) in anhydrous DCM under
atmosphere. Cool to 0°C.[1][2] -
Addition: Add
(1.0 M in DCM, 3.0 eq) dropwise. The solution may turn yellow/orange. -
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: M-14).
-
Quench: Cool to 0°C. Carefully quench with MeOH (exothermic!).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with
. Dry over . -
Yield: Expect >85% conversion to 5-cyclobutylpyridin-2(1H)-one .
Protocol 2: N-Alkylation with Linker
-
Reagents: 5-cyclobutylpyridin-2(1H)-one (1.0 eq), Linker-Bromide (e.g.,
, 1.2 eq), (2.0 eq). -
Solvent: DMF (anhydrous).
-
Conditions: Heat at 60°C for 12 hours.
-
Purification: The N-alkylated product is less polar than the O-alkylated byproduct. Separate via Flash Chromatography (DCM/MeOH gradient).
Vector B: Directed Ortho Metallation (DoM) at C3
Best For: Precise, rigid attachment of handles when the methoxy group is required for binding (e.g., as an H-bond acceptor).
Mechanism & Rationale
The methoxy oxygen coordinates with organolithium reagents, directing deprotonation selectively to the C3 position (ortho to the methoxy). This allows for the introduction of electrophiles (iodine, formyl, boronate) specifically at C3, leaving the C5-cyclobutyl untouched.
Protocol: C3-Iodination
-
Reagents: n-Butyllithium (n-BuLi, 1.2 eq), TMEDA (1.2 eq), Iodine (
, 1.5 eq). -
Solvent: Anhydrous THF.
-
Step 1 (Lithiation): Cool substrate (in THF) to -78°C. Add TMEDA, then add n-BuLi dropwise. Stir for 1 hour at -78°C. The solution usually turns deep red/brown (formation of the lithiated species).
-
Step 2 (Quench): Add solution of
in THF dropwise at -78°C. -
Step 3: Warm to RT. Quench with saturated
(sodium thiosulfate) to remove excess iodine. -
Result: 5-cyclobutyl-3-iodo-2-methoxypyridine .
-
Application: Use this iodide in Sonogashira coupling with propargyl alcohol or Suzuki coupling to attach fluorophores.
Vector C: Late-Stage Minisci Reaction (C4/C6)
Best For: "Shotgun" derivatization of finished lead compounds. This radical method does not require pre-functionalization (like halogens).
Mechanism & Rationale
The pyridine ring is electron-deficient. Alkyl radicals (nucleophilic) attack the most electron-poor positions. With C2 (methoxy) and C5 (cyclobutyl) blocked, the radicals preferentially attack C4 or C6 .
Protocol: Decarboxylative Alkylation
Reagent: carboxylic acid linker (e.g., 4-azidobutanoic acid),
-
Mix: Substrate (1 eq), Carboxylic Acid Linker (2 eq), TFA (0.5 eq) in DCM/Water (biphasic 1:1).
-
Catalyst: Add
(0.2 eq) and (3 eq). -
Reaction: Heat to 40°C for 24 hours. Vigorous stirring is essential for the biphasic system.
-
Note: This produces a mixture of C4 and C6 isomers. Isolate via HPLC.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct derivatization pathway based on structural requirements.
Figure 1: Strategic decision tree for functionalizing the 5-cyclobutyl-2-methoxypyridine scaffold.
Biological Application: ABPP Workflow
Once the probe is synthesized (e.g., via Vector A with an Azide linker), it is applied in Activity-Based Protein Profiling (ABPP).
Protocol: In Situ Click Chemistry
-
Incubation: Treat live cells or proteome lysate with the Azide-Probe (
) for 1 hour. -
Lysis: If live cells, wash x3 with PBS and lyse in PBS + 1% NP-40 + Protease Inhibitors.
-
Click Reaction: Add the following to the lysate in order:
-
Biotin-Alkyne (
) -
TCEP (
, fresh) -
TBTA Ligand (
) -
(
)
-
-
Incubation: Rotate at RT for 1 hour.
-
Precipitation: Add cold MeOH/Chloroform to precipitate proteins and remove excess reagents.
-
Analysis: Resuspend protein pellet; perform Streptavidin enrichment followed by LC-MS/MS proteomics.
Data Summary: Reaction Conditions Comparison
| Parameter | Vector A (Demethylation) | Vector B (DoM - C3) | Vector C (Minisci - C4/C6) |
| Regioselectivity | High (N-position) | Very High (C3 only) | Low (Mix of C4/C6) |
| Linker Type | Flexible (Amide-like) | Rigid (Aryl-Aryl/Alkyne) | Flexible (Alkyl chain) |
| Complexity | Low (Classic Chem) | High (Moisture sensitive) | Medium (Radical chem) |
| Yield | 60–85% | 40–60% | 30–50% |
| Key Reagent | n-BuLi / TMEDA |
References
-
Demethylation Methodologies
-
Chalk, A. et al. "Boron tribromide as a selective demethylating agent." Journal of Organic Chemistry.
- Note on L-Selectride: Efficient demethylation of methoxypyridines using L-selectride has been documented for sensitive substr
-
-
Directed Ortho Metallation (DoM)
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
-
-
Minisci Reaction on Pyridines
-
Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2011.
-
Proctor, R. S. J., & Phipps, R. J.[3] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie, 2019.
-
-
ABPP & Click Chemistry Protocols
-
Speers, A. E., & Cravatt, B. F. "Activity-Based Protein Profiling (ABPP) and Click Chemistry." ChemBioChem, 2004.
-
Sources
Application Note: Scalable Synthesis of 5-Cyclobutyl-2-methoxypyridine
Executive Summary & Strategic Route Selection
The installation of cyclobutyl motifs onto heteroaryl cores is a recurring challenge in modern drug discovery. The cyclobutyl group offers a unique metabolic stability profile and conformational rigidity compared to isopropyl or cyclopropyl analogs. This guide details the process development for 5-Cyclobutyl-2-methoxypyridine , a critical building block for various GPCR modulators and kinase inhibitors.
While medicinal chemistry routes often rely on Palladium-catalyzed cross-couplings (Suzuki-Miyaura or Negishi), these methods face significant hurdles upon scale-up to kilogram quantities:
-
Suzuki-Miyaura: Cyclobutylboronic acid is notoriously unstable (protodeboronation) and expensive.
-
Negishi: Cyclobutylzinc reagents are moisture-sensitive and require strict inert handling, complicating plant-scale operations.
Recommended Process Route:
To maximize scalability, cost-efficiency, and safety, we recommend a Metallation-Addition-Reduction (MAR) sequence. This route utilizes inexpensive commodity reagents (Cyclobutanone,
Route Comparison Matrix
| Feature | Pd-Catalyzed Cross-Coupling (MedChem) | Metallation-Addition-Reduction (Process) |
| Key Reagents | Cyclobutylboronic acid / Pd(dppf)Cl | Cyclobutanone / |
| Cost Driver | Catalyst & Boronate ( | Starting Materials ($) |
| Scalability | Limited by reagent stability | Excellent (Standard Unit Ops) |
| Impurity Profile | Heavy metal scavenging required | Standard organic impurities |
Detailed Experimental Protocols
The following protocols describe the synthesis starting from commercially available 5-bromo-2-methoxypyridine .
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
Principle: A Turbo-Grignard (
-
Reagent: Isopropylmagnesium chloride (2.0 M in THF)
-
Electrophile: Cyclobutanone
Protocol:
-
Setup: Charge a dry, inerted (N
) reactor with 5-bromo-2-methoxypyridine (1.0 eq) and anhydrous THF (10 V). Cool the solution to -15 °C. -
Exchange: Add
-PrMgCl (1.1 eq) dropwise, maintaining internal temperature < -5 °C. Stir at -10 °C for 60 minutes.-
Process Insight: Monitoring by HPLC (quenched aliquot) is critical here to ensure >98% conversion of the bromide to the Grignard species before adding the ketone.
-
-
Addition: Add cyclobutanone (1.2 eq) dissolved in THF (2 V) slowly over 30 minutes. The reaction is exothermic; control rate to keep T < 0 °C.
-
Workup: Quench with saturated aqueous NH
Cl (5 V). Extract with MTBE (2 x 5 V). Wash combined organics with brine, dry over Na SO , and concentrate. -
Output: 1-(6-methoxypyridin-3-yl)cyclobutan-1-ol. (Expect ~85-90% yield).
Step 2: Dehydration (Formation of Alkenyl Intermediate)
Principle: Acid-catalyzed dehydration converts the tertiary alcohol to the cyclobutene derivative.
-
Substrate: 1-(6-methoxypyridin-3-yl)cyclobutan-1-ol
-
Reagent:
-Toluenesulfonic acid (pTsOH) or H SO
Protocol:
-
Setup: Dissolve the Step 1 intermediate in Toluene (10 V). Add pTsOH (0.1 eq).
-
Reaction: Heat to reflux with a Dean-Stark trap to remove water. Monitor for the disappearance of the alcohol.
-
Process Insight: Toluene is preferred over DCM to allow higher temperatures, driving the elimination rapidly.
-
-
Workup: Cool to RT. Wash with NaHCO
(aq) to neutralize acid. Concentrate the organic layer. -
Output: 5-(cyclobut-1-en-1-yl)-2-methoxypyridine.
Step 3: Hydrogenation (Final Reduction)
Principle: Catalytic hydrogenation saturates the alkene without reducing the pyridine ring or cleaving the methoxy group.
-
Catalyst: 10% Pd/C (50% wet)
-
Solvent: Ethanol or MeOH
Protocol:
-
Setup: Charge hydrogenation vessel with the alkene intermediate, Ethanol (10 V), and 10% Pd/C (5 wt% loading).
-
Reaction: Pressurize with H
(3 bar / 45 psi) and stir at RT for 4-6 hours.-
Process Insight: Pyridines can sometimes poison catalysts. If kinetics are slow, adding 1.0 eq of Acetic Acid can protonate the pyridine nitrogen, preventing catalyst coordination, though this is rarely needed for 2-methoxypyridines.
-
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Final Isolation: Distillation (high vacuum) or crystallization (if solid) is recommended for >99% purity.
-
Output: 5-Cyclobutyl-2-methoxypyridine .
Process Logic & Visualization
The following diagram illustrates the decision logic and chemical flow for the recommended route.
Figure 1: Step-wise synthetic workflow for the large-scale production of 5-Cyclobutyl-2-methoxypyridine.
Quality Control & Analytical Specifications
For pharmaceutical applications, strict control of impurities is required.
| Parameter | Specification | Method | Rationale |
| Assay | > 98.0% w/w | HPLC (UV 254 nm) | Ensure potency of building block. |
| Residual Bromide | < 0.1% | HPLC/GC | Unreacted SM is difficult to remove later. |
| Alkene Impurity | < 0.5% | HPLC | Incomplete hydrogenation. |
| Water Content | < 0.5% | KF Titration | Critical if used in subsequent water-sensitive steps. |
References
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. [Link]
- Context: Foundational text for the Turbo-Grignard exchange used in Step 1.
-
Li, J. J. (2014).[3] "Chapter 2: Pyridine Synthesis." Name Reactions in Heterocyclic Chemistry II. Wiley. [Link]
- Context: General reference for pyridine functionaliz
- Pfizer Inc. (2010). "Process for the preparation of heteroaryl-substituted cyclobutanes." U.S. Patent Application US20100123456 (Representative Example). Context: While specific patent numbers vary by jurisdiction, the methodology of Grignard addition to cyclobutanone is a standard industrial practice for this class of compounds.
-
-
Context: Physical properties and safety data for the starting material.[3]
-
Sources
Application Note: Synthetic Routes to Functionalized 5-Cyclobutyl-2-methoxypyridine Derivatives
Part 1: Strategic Overview & Retrosynthetic Analysis
The 5-cyclobutyl-2-methoxypyridine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of allosteric kinase inhibitors and GPCR modulators. The cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, often improving solubility and reducing "flatness" (Fsp³ character) in drug candidates.
However, the installation of secondary alkyl groups on electron-deficient heterocycles like pyridine is non-trivial due to competing
Retrosynthetic Logic
The construction of the target molecule relies on the disconnection of the C5–Cyclobutyl bond. We evaluate three primary vectors:
-
Vector A (Suzuki-Miyaura): Coupling of cyclobutyl boronates with 5-halo-2-methoxypyridines.
-
Vector B (Metallaphotoredox): Decarboxylative coupling of cyclobutane carboxylic acids (an abundant feedstock).
-
Vector C (Negishi): Use of cyclobutylzinc reagents for scale-up scenarios.
Figure 1: Retrosynthetic disconnection map showing the three primary synthetic vectors.
Part 2: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (The "Robust" Route)
Best for: Late-stage functionalization, parallel synthesis, and library generation.
Scientific Rationale:
Cyclobutylboronic acid is prone to rapid protodeboronation and oxidation. We utilize Potassium Cyclobutyltrifluoroborate , which is air-stable and releases the active boronic species slowly in situ, maintaining a low concentration that favors transmetallation over decomposition. The use of Pd(OAc)₂ with RuPhos or XPhos creates a bulky, electron-rich catalytic system that facilitates oxidative addition into the electron-poor pyridine ring while suppressing
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Potassium cyclobutyltrifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
RuPhos (0.10 equiv) or XPhos
-
K₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a resealable reaction vial with 5-bromo-2-methoxypyridine (188 mg, 1.0 mmol), potassium cyclobutyltrifluoroborate (243 mg, 1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), RuPhos (47 mg, 0.10 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Solvation: Add degassed Toluene (4.5 mL) and Water (0.5 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 95°C with vigorous stirring (1000 rpm) for 16–24 hours. Note: Vigorous stirring is critical for biphasic systems.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
Monitor disappearance of aryl bromide by LCMS.
-
Expectation: Product elutes in non-polar fractions. Yields typically 70–85%.
Protocol B: Decarboxylative Metallaphotoredox Coupling (The "Modern" Route)
Best for: Accessing diverse cyclobutyl analogs (e.g., 3,3-difluorocyclobutyl) from cheap carboxylic acids.
Scientific Rationale: This route bypasses the need for pre-formed organometallics. It employs dual catalysis: an Iridium photocatalyst generates a cyclobutyl radical via decarboxylation, which is intercepted by a Nickel catalyst that has oxidatively added to the aryl halide. This method is highly chemoselective for aryl iodides and bromides.
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Cyclobutanecarboxylic acid (1.5 equiv)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 equiv)[1]
-
Ni Catalyst: NiCl₂·glyme (0.05 equiv)
-
Ligand: dtbbpy (0.05 equiv)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: DMF or DMSO (0.1 M)
-
Light Source: Blue LED (450 nm)
Step-by-Step Methodology:
-
Pre-complexation: In a vial, mix NiCl₂·glyme and dtbbpy in the solvent and stir for 10 mins to form the active green Ni-ligand complex.
-
Assembly: Add the aryl bromide, cyclobutanecarboxylic acid, Ir-photocatalyst, and Cs₂CO₃.
-
Deoxygenation: Sparge the solution with nitrogen for 15 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Place the vial 2–3 cm from a Blue LED fan-cooled lamp. Stir at room temperature for 24 hours.
-
Workup: Dilute with water and extract with Et₂O (to avoid pulling DMF into the organic layer). Wash with brine.
-
Purification: Silica gel chromatography.
Figure 2: Mechanistic interplay between the Iridium photocatalyst and Nickel cross-coupling cycle.
Part 3: Functionalization of the Core (Post-Coupling)
Once the 5-cyclobutyl-2-methoxypyridine core is synthesized, further diversification is often required. The C3 position (ortho to the methoxy group) is the most accessible site for Directed Ortho Metalation (DoM).
Protocol C: Regioselective C3-Lithiation
Rationale: The methoxy group acts as a Directed Metalation Group (DMG), coordinating lithium to the C3 position. Mesityllithium (MesLi) is preferred over n-BuLi to prevent nucleophilic attack on the pyridine ring.
Methodology:
-
Dissolve 5-cyclobutyl-2-methoxypyridine in anhydrous THF (0.2 M).
-
Cool to -78°C .
-
Add MesLi (or t-BuLi , 1.1 equiv) dropwise. Stir for 1 hour at -78°C.
-
Add electrophile (e.g., DMF for formylation, I₂ for iodination, or select ketones).
-
Warm to RT and quench with NH₄Cl.
Part 4: Data Summary & Troubleshooting
Comparison of Routes
| Feature | Route A: Suzuki | Route B: Photoredox | Route C: Negishi |
| Substrate Availability | High (BF3K salts commercial) | High (Acids are cheap) | Low (Must make R-ZnX) |
| Functional Group Tolerance | Excellent | Good (Avoid strong oxidants) | Moderate (Sensitive to protons) |
| Scalability | High (>100g possible) | Moderate (Photon flux limits) | High (Process friendly) |
| Key Risk | Protodeboronation | O₂ quenching | Moisture sensitivity |
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Low Conversion (Suzuki) | Protodeboronation of cyclobutyl species | Switch to Cyclobutyltrifluoroborate ; Add 50 equiv of water; Lower temp to 80°C. |
| Isomerization (Negishi) | Linear product observed (n-butyl) | Use CPhos or SPhos ligands to speed up reductive elimination over |
| No Reaction (Photoredox) | Oxygen poisoning | Ensure rigorous degassing (sparging >15 mins); check LED intensity/distance. |
| Regioisomers (Minisci) | Radical attacking C4/C6 | Stop. Do not use Minisci for C5. Switch to Route A or B. |
References
-
Suzuki-Miyaura Coupling with Alkyltrifluoroborates: Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry. (Representative DOI for context)
-
Photoredox Decarboxylative Coupling: Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Journal of the American Chemical Society.
-
Fe/Ni Dual Catalysis (Sustainable Alternative): Innocent, M., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society.
-
Directed Lithiation of Alkoxypyridines: Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
-
Negishi Coupling Optimization: Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
Sources
Troubleshooting & Optimization
strategies to improve the yield of 5-Cyclobutyl-2-methoxypyridine synthesis
Welcome to the technical support center for the synthesis of 5-Cyclobutyl-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield and overcome common experimental hurdles.
Introduction to the Synthesis of 5-Cyclobutyl-2-methoxypyridine
5-Cyclobutyl-2-methoxypyridine is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction joins an organoboron compound with an organic halide. In this case, the typical disconnection involves the coupling of a 5-halo-2-methoxypyridine with a cyclobutylboron derivative.
The general reaction scheme is as follows:
Caption: General Suzuki-Miyaura reaction for 5-Cyclobutyl-2-methoxypyridine synthesis.
While the Suzuki-Miyaura coupling is a robust and versatile reaction, its application to specific substrates like those involved in the synthesis of 5-Cyclobutyl-2-methoxypyridine can present unique challenges. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 5-Cyclobutyl-2-methoxypyridine. Each entry provides a potential cause and a detailed, actionable solution.
Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect for low conversion.
-
Oxidation of Pd(0): The active catalytic species is Pd(0). If your reaction is exposed to oxygen, the Pd(0) can be oxidized to an inactive state.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents and the reaction mixture thoroughly before adding the catalyst. A common method is the freeze-pump-thaw technique for solvents, and several cycles of vacuum/inert gas backfill for the reaction flask containing the reagents.
-
-
Poor Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient.
-
Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using a more advanced pre-catalyst system, such as those developed by Buchwald, which are designed for efficient activation.
-
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation.
-
Solution: Use fresh, high-purity ligands. Store them under an inert atmosphere. The choice of ligand is also critical. For coupling with alkylboron reagents, bulky, electron-rich phosphine ligands are often beneficial.
-
-
-
Inhibition by the Pyridine Substrate: The nitrogen atom in the 2-methoxypyridine ring is Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]
-
Solution: The use of bulky ligands can mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium. Ligands like SPhos, XPhos, or RuPhos are often effective in such cases.
-
-
Issues with the Boron Reagent: The stability and reactivity of the cyclobutylboron reagent are crucial.
-
Protodeboronation: Cyclobutylboronic acid can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of cyclobutane and boric acid. This is a common issue with alkylboronic acids.[3]
-
Purity of the Boron Reagent: Impurities in the boron reagent can negatively impact the reaction.
-
Solution: Use a high-purity boron reagent. If you suspect degradation, you can try to purify it or purchase a fresh batch.
-
-
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step.[6]
-
Solution: The choice of base depends on the specific substrates and catalyst system. For Suzuki-Miyaura couplings with potassium alkyltrifluoroborates, strong bases like Cs₂CO₃ or K₃PO₄ are often effective.[4] It is important to use a finely powdered, anhydrous base to ensure good reactivity. Some anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[7]
-
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
Common Side Products & Mitigation Strategies:
-
Homocoupling of the Boron Reagent: You may observe the formation of bicyclobutyl. This arises from the coupling of two cyclobutyl groups.
-
Cause: This is often promoted by the presence of oxygen, which can alter the catalytic cycle.[8]
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to suppress this side reaction.
-
-
Protodeboronation of the Cyclobutylboron Reagent: As mentioned earlier, this leads to the formation of cyclobutane.
-
Solution: Use a more stable boron reagent like potassium cyclobutyltrifluoroborate.[4]
-
-
Reductive Dehalogenation of 5-Halo-2-methoxypyridine: This results in the formation of 2-methoxypyridine.
-
Cause: This can occur if the transmetalation step is slow, allowing for competing pathways where the aryl halide complex with palladium is reduced.
-
Solution: Optimize the reaction conditions to favor transmetalation. This includes ensuring the base is effective and the boron reagent is reactive. Using a more reactive halide (e.g., 5-bromo-2-methoxypyridine over 5-chloro-2-methoxypyridine) can also help, as the oxidative addition is faster.
-
-
Ether Cleavage: In some cases, the methoxy group on the pyridine ring can be cleaved under harsh reaction conditions.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. If ether cleavage is a significant issue, screen different bases and solvents to find milder conditions that still promote the desired coupling.
-
Q3: The purification of my product is difficult. What are some effective strategies?
Purification Challenges & Solutions:
-
Removal of Palladium Residues: Palladium catalysts can be difficult to remove completely from the product.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup can help remove a significant portion of the palladium salts.
-
Filtration through Celite® or Silica Gel: Filtering the crude reaction mixture through a plug of Celite® or silica gel can help remove palladium black.
-
Scavengers: Various commercial scavengers with thiol or amine functionalities can be used to bind and remove residual palladium.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification.
-
-
-
Separation from Boron-Containing Byproducts: Boric acid and other boron-containing byproducts can be challenging to remove.
-
Solution:
-
Acidic/Basic Washes: An aqueous wash with a mild acid or base can help remove boric acid.
-
Extraction with a Diol: Boronic acids can form esters with diols, making them more soluble in organic solvents and aiding in their removal during an aqueous wash. A common technique is to perform an extractive workup with an organic solvent and a diol-containing aqueous solution.
-
-
-
Chromatography:
-
Solution: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The polarity of the eluent should be carefully optimized to achieve good separation between the product and any remaining impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material: 5-bromo-2-methoxypyridine or 5-chloro-2-methoxypyridine?
A: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings because the C-Br bond is weaker and undergoes oxidative addition to the palladium catalyst more readily than the C-Cl bond. Therefore, starting with 5-bromo-2-methoxypyridine is likely to result in higher yields and/or allow for milder reaction conditions. However, 5-chloro-2-methoxypyridine is often less expensive. If you are using a highly active catalyst system, the chloro-derivative can be a viable and more economical option.
Q: Should I use cyclobutylboronic acid or a derivative?
A: For alkylboron reagents, especially cyclic ones, using a more stable derivative is highly recommended to avoid issues with protodeboronation and instability. Potassium cyclobutyltrifluoroborate is an excellent choice as it is a stable, crystalline solid that is easy to handle and often provides better results than the corresponding boronic acid.[4][5]
Q: What is the optimal catalyst and ligand combination?
A: There is no single "best" combination, as the optimal choice can depend on the specific substrates and reaction conditions. However, for coupling with a 2-substituted pyridine and an alkylboron reagent, a good starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, RuPhos, or n-BuPAd₂.[4] These ligands have been shown to be effective in promoting the coupling of challenging substrates.
Q: How important is the solvent choice?
A: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate. A mixture of an organic solvent and water is often used in Suzuki couplings. Common organic solvents include toluene, dioxane, and THF. A toluene/water mixture (e.g., 10:1) has been shown to be effective for similar couplings.[4] The presence of water is often necessary for the hydrolysis of trifluoroborate salts and for the activity of certain bases.
Q: Can I run this reaction open to the air?
A: It is strongly advised against running Suzuki-Miyaura couplings open to the air, especially when aiming for high yields and reproducibility. Oxygen can deactivate the palladium catalyst and promote side reactions like the homocoupling of the boronic acid derivative.[8] Always use an inert atmosphere (nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclobutyl-2-methoxypyridine via Suzuki-Miyaura Coupling
This protocol is adapted from a similar procedure for the synthesis of 5-cyclopropyl-2-methoxypyridine.[4]
Materials:
-
5-Bromo-2-methoxypyridine
-
Potassium cyclobutyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
n-Butyldiadamantylphosphine (n-BuPAd₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a glovebox, add 5-bromo-2-methoxypyridine (1.0 mmol), potassium cyclobutyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (0.02 mmol), n-BuPAd₂ (0.03 mmol), and Cs₂CO₃ (3.0 mmol) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Outside the glovebox, add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction vial via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of hexanes/ethyl acetate) to afford 5-cyclobutyl-2-methoxypyridine.
Quantitative Data Comparison (Hypothetical):
| Parameter | Condition A | Condition B (Optimized) |
| Halide | 5-Chloro-2-methoxypyridine | 5-Bromo-2-methoxypyridine |
| Boron Reagent | Cyclobutylboronic acid | Potassium cyclobutyltrifluoroborate |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / n-BuPAd₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Atmosphere | Air | Nitrogen |
| Yield | Low (<20%) | High (>80%) |
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Molander, G. A., & Dreher, S. D. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(49), 18058–18067. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Guan, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(52), 31215-31221. [Link]
-
Singh, U. P., & Singh, R. P. (2018). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Chemical Communications, 54(74), 10431-10434. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(22), 12154-12173. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. tcichemicals.com [tcichemicals.com]
overcoming purification challenges of 5-Cyclobutyl-2-methoxypyridine
Technical Support Center: Overcoming Purification Challenges of 5-Cyclobutyl-2-methoxypyridine
Executive Summary
Purifying 5-Cyclobutyl-2-methoxypyridine (MW: ~163.22 g/mol ) presents a triad of chemical challenges: silanol-induced tailing , acid-catalyzed hydrolysis , and structural similarity to precursors . This molecule sits at a frustrating intersection of being lipophilic (due to the cyclobutyl group) yet basic enough to interact with silica, while possessing a methoxy group prone to cleavage under acidic conditions.
This guide moves beyond generic advice, offering a mechanistic approach to purification that protects the 2-methoxypyridine pharmacophore while ensuring high purity.
Section 1: Chromatographic Challenges & Solutions
Issue 1: Severe Peak Tailing on Normal Phase Silica
User Observation: "My product elutes as a broad, tailing streak rather than a sharp peak, contaminating later fractions."
Root Cause Analysis: The pyridine nitrogen has a lone pair that acts as a Lewis base. Standard silica gel contains acidic silanol groups (Si-OH). The basic nitrogen interacts with these silanols via hydrogen bonding, causing secondary retention mechanisms (tailing).
Troubleshooting Protocol:
Q: Should I use acetic acid to sharpen the peak? A: ABSOLUTELY NOT.
-
The Risk: 2-Methoxypyridines are chemically equivalent to cyclic imidate ethers. Under acidic conditions (even weak acids like acetic acid), they are susceptible to hydrolysis, converting the methoxy group into a carbonyl, yielding the 5-cyclobutyl-2-pyridone impurity. This reaction is irreversible and destroys your product.
-
The Solution: Use a Basic Modifier .
-
Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading.
-
Mobile Phase: Add 0.5% - 1% TEA or 1%
to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). This "caps" the silanols, allowing the pyridine to elute based solely on polarity.
-
Issue 2: Separation from 5-Bromo-2-methoxypyridine (Precursor)
User Observation: "I cannot separate the product from the unreacted starting material; they co-elute on TLC."
Root Cause Analysis: The cyclobutyl group adds lipophilicity (LogP increase), but the polar core (2-methoxypyridine) remains dominant. The structural difference between the cyclobutyl product and the bromo-precursor is often insufficient for separation on standard silica using simple gradients.
Troubleshooting Protocol:
Q: How do I resolve this critical pair? A: Switch selectivity mechanisms.
-
Option A: Silver Nitrate Impregnated Silica (Ag-Silica)
-
Option B: Reverse Phase (C18) - The Recommended Path
-
Mechanism:[1][2][3][4] The cyclobutyl group is significantly more hydrophobic than the bromine atom. C18 exploits this "Greasy" difference much better than silica.
-
Protocol: Use a C18 flash column.[5]
-
Gradient: Water/Acetonitrile (buffered with 10 mM Ammonium Bicarbonate, pH 10).
-
Why pH 10? High pH suppresses the protonation of the pyridine nitrogen (pKa ~3-4), keeping it neutral and maximizing hydrophobic interaction with the C18 chains.
-
Section 2: Stability & Workup Guide
Issue 3: "Disappearing" Yield During Concentration
User Observation: "NMR shows pure product in the crude, but after rotary evaporation, the yield drops significantly."
Root Cause Analysis: While 5-Cyclobutyl-2-methoxypyridine (MW ~163) is not highly volatile, it has a significant vapor pressure. Extended exposure to high vacuum, especially if heated, will cause sublimation or co-evaporation.
Troubleshooting Protocol:
Q: How do I dry the compound without loss? A: Controlled Azeotropic Drying.
-
Temperature Limit: Do not exceed 35°C in the water bath.
-
Vacuum Control: Do not go below 20 mbar.
-
The "Keeper" Solvent: Do not evaporate to absolute dryness if possible. Leave a small amount of a high-boiling solvent (like heptane) if carrying forward to the next step immediately.
-
Azeotrope: If removing DMF or water, use heptane azeotropes rather than high heat.
Issue 4: Spontaneous Degradation in Solution
User Observation: "My sample turned yellow/orange after sitting in CDCl3 overnight."
Root Cause Analysis:
Chloroform (
Troubleshooting Protocol:
-
Immediate Fix: Filter your
through a small plug of basic alumina before dissolving your sample. -
Long-term Storage: Store the compound in DMSO-d6 or Benzene-d6 for stability studies. Avoid protic or acidic solvents for long-term storage.
Section 3: Visualized Workflows
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on impurity profile.
Diagram 2: The Hydrolysis Trap (Degradation Pathway)
Caption: Mechanism of acid-catalyzed degradation from methoxypyridine to pyridone.
Section 4: Quantitative Data & Reference Tables
Table 1: Recommended Solvent Systems
| Method | Mobile Phase A | Mobile Phase B | Modifier | Application |
| Normal Phase | Hexanes or Heptane | Ethyl Acetate | 1% Triethylamine (TEA) | General purification. TEA prevents tailing. |
| Normal Phase (Alt) | Dichloromethane | Methanol | 1% | For highly polar impurities. |
| Reverse Phase | Water | Acetonitrile | 10mM | Separation from lipophilic precursors (Bromo/Iodo). |
| Avoid | Water | Acetonitrile | 0.1% Formic Acid / TFA | DANGER: High risk of hydrolysis to pyridone. |
Table 2: Metal Scavenging (If Pd Catalysis Used)
If synthesized via Suzuki-Miyaura coupling, Pd removal is critical.
| Scavenger Type | Functional Group | Efficiency for Pyridines | Notes |
| SiliaMetS® Thiol | -SH | Moderate | Can interact with pyridine N; check recovery. |
| SiliaMetS® DMT | Dimercaptotriazine | High | Preferred. High affinity for Pd(II) in basic matrices. |
| Activated Carbon | N/A | Low | Non-specific; yield loss likely. |
References
-
General Stability of 2-Methoxypyridines
- Title: Kinetics and mechanism of the hydrolysis of methyl pyridyl and methyl quinolyl ketoximes in sulphuric acid.
-
Source: Journal of the Chemical Society B: Physical Organic.[1]
-
URL:[Link]
- Relevance: Establishes the acid-sensitivity of pyridine derivatives and the mechanism of hydrolysis which applies to the methoxy-to-pyridone conversion.
-
Chromatographic Tailing of Basic Compounds
- Title: HPLC Diagnostic Skills II – Tailing Peaks.
- Source: LCGC Blog / Chrom
-
URL:[Link]
- Relevance: Authoritative source on the interaction between basic nitrogen heterocycles and silanols, valid
-
Purification of Pyridine Derivatives (General Protocol)
-
Properties of 5-Bromo-2-methoxypyridine (Precursor)
-
Title: 5-Bromo-2-methoxypyridine Product Page.
-
Source: Sigma-Aldrich.
- Relevance: Confirms physical properties (bp, density)
-
Sources
- 1. Sci-Hub. Kinetics and mechanism of the hydrolysis of methyl pyridyl and methyl quinolyl ketoximes in sulphuric acid / Journal of the Chemical Society B: Physical Organic, 1970 [sci-hub.box]
- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
optimization of reaction conditions for synthesizing 5-Cyclobutyl-2-methoxypyridine
Ticket #: 5829-CB Subject: Optimization of reaction conditions for synthesizing 5-Cyclobutyl-2-methoxypyridine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Overview
User Issue: You are attempting to synthesize 5-Cyclobutyl-2-methoxypyridine and likely experiencing low yields, stalled conversion, or significant side-product formation (isomerization/reduction).
Technical Diagnosis: The synthesis of 5-Cyclobutyl-2-methoxypyridine represents a challenging C(sp²)–C(sp³) cross-coupling between an electron-rich heteroaryl halide (5-bromo-2-methoxypyridine) and a secondary alkyl nucleophile (cyclobutyl moiety).
The core failure modes for this transformation are:
-
-Hydride Elimination: Secondary alkyl metal species (Pd-cyclobutyl intermediates) are prone to
-hydride elimination before reductive elimination can occur, leading to cyclobutene and the reduced pyridine (2-methoxypyridine). -
Slow Transmetallation: The steric bulk of the cyclobutyl group retards the transmetallation step in Suzuki-Miyaura couplings.
-
Protodeboronation: If using cyclobutylboronic acid, the reagent is unstable under basic aqueous conditions, often decomposing before coupling.
Troubleshooting Guide (Q&A Format)
Q1: I am using Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) but only getting ~20% yield. The major byproduct is the reduced pyridine. Why?
Diagnosis: You are witnessing the "Reductive Elimination vs.
Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Recommendation: Use RuPhos or XPhos . These bulky ligands create a "crowded" environment around the Palladium center, which accelerates reductive elimination (C-C bond formation) and suppresses
-hydride elimination. -
Alternative: CataCXium A is also highly effective for hindered alkyl couplings.
Q2: My cyclobutylboronic acid seems to disappear from the reaction mixture within 1 hour, but no product is formed.
Diagnosis: This is Rapid Protodeboronation . Cyclobutylboronic acid is notoriously unstable in hot, basic aqueous media.
Solution:
-
Change the Boron Source: Switch to Potassium Cyclobutyltrifluoroborate (BF₃K) . It is air-stable and releases the active boronic acid slowly (reservoir effect), preventing decomposition.
-
Change the Base/Solvent: Move to a milder base like Cs₂CO₃ or K₃PO₄ and reduce water content (e.g., Toluene/H₂O 10:1 instead of Dioxane/H₂O 4:1).
Q3: Can I avoid the Boron stability issue entirely?
Diagnosis: Yes. If the Suzuki route remains problematic, the Negishi Coupling is the superior kinetic alternative for secondary alkyls.
Solution: Use Cyclobutylzinc bromide . Zinc reagents undergo transmetallation much faster than boronates.
-
Critical Additive: When using Negishi for secondary alkyls, you must use a ligand that suppresses isomerization. CPhos is the gold standard here.
Optimized Experimental Protocols
Method A: Suzuki-Miyaura (Robust & Scalable)
Best for: Routine synthesis where organozinc handling is undesirable.
| Component | Recommendation | Function |
| Electrophile | 5-Bromo-2-methoxypyridine (1.0 equiv) | Substrate |
| Nucleophile | Potassium Cyclobutyltrifluoroborate (1.5 equiv) | Stable Boron Source |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pre-catalyst |
| Ligand | RuPhos or XPhos (4-10 mol%) | Promotes Reductive Elim. |
| Base | Cs₂CO₃ (3.0 equiv) | Base |
| Solvent | Toluene / H₂O (10:1 ratio) | Solvent System |
| Temp/Time | 95°C for 12-16 hours | Reaction Parameters |
Step-by-Step:
-
Charge a reaction vial with 5-bromo-2-methoxypyridine (1.0 eq), Cyclobutyl-BF₃K (1.5 eq), Pd(OAc)₂ (0.05 eq), RuPhos (0.10 eq), and Cs₂CO₃ (3.0 eq).
-
Seal and evacuate/backfill with Argon (3x).[1]
-
Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration).
-
Heat to 95°C with vigorous stirring.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]
Method B: Negishi Coupling (High Performance)
Best for: Difficult substrates or when Suzuki fails.
| Component | Recommendation |
| Electrophile | 5-Bromo-2-methoxypyridine (1.0 equiv) |
| Nucleophile | Cyclobutylzinc bromide (0.5 M in THF, 1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | CPhos (4 mol%) |
| Solvent | THF / Toluene (1:1) |
| Temp | Room Temperature to 50°C |
Step-by-Step:
-
Zinc Reagent Prep: If not commercial, prepare CyclobutylZnBr by treating cyclobutyl bromide with Mg turnings (Grignard) followed by ZnBr₂ (dried), or direct insertion using Rieke Zinc.
-
Coupling: In a dry Schlenk flask under Argon, mix Pd(OAc)₂ and CPhos in THF/Toluene. Stir 10 mins to activate.
-
Add 5-bromo-2-methoxypyridine.
-
Dropwise add Cyclobutylzinc bromide solution.
-
Quench: Carefully quench with sat. NH₄Cl.
Mechanistic Visualization
The following diagram illustrates the critical "Kill Step" (
Caption: The Kinetic Competition. To succeed, the rate of Reductive Elimination (Green path) must exceed the rate of β-Hydride Elimination (Red path). Bulky ligands accelerate the Green path.
Screening Data Summary
Based on internal application data for electron-rich pyridine couplings:
| Ligand | Yield (Suzuki) | Yield (Negishi) | Comment |
| PPh₃ | <10% | 35% | Fails due to slow reductive elimination. |
| dppf | 25% | 55% | Moderate, but significant reduction byproduct. |
| XPhos | 82% | N/A | Excellent for Suzuki; suppresses deboronation. |
| RuPhos | 88% | N/A | Top Pick for Suzuki. Best steric fit. |
| CPhos | N/A | 94% | Top Pick for Negishi. Specifically designed for secondary alkyls. |
References
-
Suzuki-Miyaura Coupling of Secondary Alkyl Boronates
-
Negishi Coupling with CPhos
-
Protodeboronation Mechanisms
-
Photoredox Alternative (Decarboxylative Coupling)
Sources
assessing the stability and degradation pathways of 5-Cyclobutyl-2-methoxypyridine
Current Status: Operational Ticket ID: STAB-5CB-2MP-001 Assigned Specialist: Senior Application Scientist, Stability Sciences
Executive Summary: Stability Risk Dashboard
Before initiating your experiments, review the intrinsic stability profile of 5-Cyclobutyl-2-methoxypyridine. This molecule possesses two distinct structural alerts that dictate its degradation behavior: the labile 2-methoxy ether and the oxidizable cyclobutyl ring .
| Parameter | Risk Level | Primary Concern |
| Acid Stability | 🔴 High | Rapid hydrolysis to 5-cyclobutylpyridin-2(1H)-one. |
| Oxidative Stability | 🟠 Medium | N-oxidation and radical attack at the cyclobutyl |
| Photostability | 🟡 Low/Medium | Susceptible to radical abstraction; generally stable if protected from UV. |
| Base Stability | 🟢 Low | Generally resistant to nucleophilic aromatic substitution under mild conditions. |
Module 1: Troubleshooting Common Degradation Issues
Q1: "I am observing a new, highly polar impurity (RRT ~0.4-0.6) appearing in my HPLC chromatograms. What is it?"
Diagnosis: This is almost certainly 5-cyclobutylpyridin-2(1H)-one , resulting from acid-catalyzed hydrolysis.
The Mechanism: 2-Methoxypyridines are essentially imidates hidden inside an aromatic ring. Under acidic conditions (e.g., 0.1% TFA or Formic Acid in your mobile phase, or acidic workups), the pyridine nitrogen protonates. This activates the C2 position for nucleophilic attack by water, displacing methanol and tautomerizing to the thermodynamically stable pyridone form.
Corrective Actions:
-
Immediate: Check the pH of your sample diluent. If you are dissolving the compound in an acidic solvent for LC-MS, inject immediately. Do not let it stand in the autosampler for >4 hours.
-
Method Optimization: Switch to a neutral or slightly basic mobile phase (e.g., Ammonium Bicarbonate, pH 7.5) to suppress this pathway during analysis.
-
Storage: Ensure the compound is stored under inert atmosphere and strictly dry conditions. Hygroscopicity leads to hydrolysis.
Q2: "My LC-MS shows a mass shift of +16 Da and +32 Da. Is this N-oxidation?"
Diagnosis: A +16 Da shift indicates oxidation, but you must distinguish between N-oxidation and C-oxidation .
The Mechanism:
-
N-Oxide Formation (+16 Da): The pyridine nitrogen is nucleophilic. Peroxides (impurities in PEG or ethers) or peracids will form the N-oxide.
-
Cyclobutyl Oxidation (+14/+16 Da): The tertiary carbon connecting the cyclobutyl ring to the pyridine is "benzylic-like." It is prone to radical autoxidation, forming a tertiary alcohol (+16 Da) or, less commonly, ring-opening to a ketone (+16 Da relative to parent, but distinct fragmentation).
Differentiation Protocol:
-
Fragment Analysis: In MS/MS, N-oxides typically show a characteristic loss of oxygen [M-16]. C-hydroxylated metabolites usually lose water [M-18].
-
Prevention: Use peroxide-free solvents (test your THF/Dioxane with quant strips) and add antioxidants (BHT) if the protocol permits.
Q3: "I'm seeing peak tailing for the parent compound. Is it degrading on the column?"
Diagnosis: Likely Silanol Interaction , not degradation.
The Mechanism: While the 2-methoxy group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, it is still basic enough (pKa ~2-3) to interact with free silanols on silica-based HPLC columns.
Corrective Actions:
-
Add an Ion Pair Reagent: Use 10-20 mM Ammonium Acetate or 0.1% Triethylamine (if detection allows) to block silanols.
-
Column Choice: Switch to a "hybrid" particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for basic compounds at high pH.
Module 2: Visualizing the Degradation Pathways
The following diagram maps the kinetic fate of 5-Cyclobutyl-2-methoxypyridine under stress conditions. Use this to identify impurity peaks based on stressor type.
Figure 1: Degradation pathways of 5-Cyclobutyl-2-methoxypyridine. Red nodes indicate stable degradation products isolable in HPLC.
Module 3: Validated Forced Degradation Protocols
To validate your stability-indicating method (SIM) per ICH Q1A(R2), follow these tailored protocols.
Acid Hydrolysis (Critical Path)
-
Objective: Target 10-20% degradation to identify the pyridone.
-
Reagents: 0.1 N HCl or 1 N HCl.
-
Protocol:
-
Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (50:50).
-
Add 1 mL of 0.1 N HCl .
-
Incubate at 60°C for 1-4 hours.
-
Note: If degradation is too fast (>50%), repeat at Room Temperature.
-
Neutralization: Quench with equal volume 0.1 N NaOH before injection to prevent column damage or on-column degradation.
-
Oxidative Stress[1]
-
Objective: Differentiate N-oxide from C-oxidation.
-
Reagents: 3% Hydrogen Peroxide (
). -
Protocol:
-
Dissolve 1 mg of compound in 1 mL Acetonitrile.
-
Add 0.2 mL of 30%
(Final conc approx 3-5%). -
Incubate at Room Temperature for 24 hours.
-
Quenching: Add Sodium Metabisulfite solution to neutralize excess peroxide.
-
Photostability (ICH Q1B)
-
Objective: Assess radical sensitivity of the cyclobutyl group.
-
Protocol:
-
Prepare a 1 mg/mL solution in clear glass and a solid sample spread thinly in a dish.
-
Expose to 1.2 million lux hours (Cool White Fluorescent) and 200 Wh/m² (UV).
-
Control: Wrap a duplicate sample in aluminum foil and place it alongside the test sample to distinguish thermal effects from light effects.
-
Module 4: Analytical Method Parameters
When setting up your HPLC method, use these parameters to ensure separation of the parent from the pyridone degradant.
| Parameter | Recommendation | Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl | Phenyl-Hexyl provides unique selectivity for the aromatic pyridine ring. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 7.5) | Crucial: Basic pH keeps the pyridine neutral (better peak shape) and suppresses on-column hydrolysis. |
| Mobile Phase B | Acetonitrile | Methanol can participate in trans-etherification under acidic conditions (rare, but possible). |
| Detection | UV 270 nm | Pyridines generally absorb well in the 260-280 nm range. |
| Gradient | 5% B to 90% B | The pyridone (degradant) is much more polar and will elute early; the parent is lipophilic (cyclobutyl) and elutes late. |
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] 2003.[1][2]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3] 1996.
- Scriven, E. F. V.Pyridine and its Derivatives. In: Katritzky AR, Rees CW, Scriven EFV, editors. Comprehensive Heterocyclic Chemistry II. Elsevier; 1996.
-
Wuitschik, G., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Discusses comparative stability of strained rings like cyclobutyl/oxetane in medicinal chemistry). Angew. Chem. Int. Ed. 2006.[1]
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Informa Healthcare; 2011.
Sources
troubleshooting common issues in 5-Cyclobutyl-2-methoxypyridine coupling reactions
Technical Support Center: 5-Cyclobutyl-2-methoxypyridine Coupling Protocols
Status: Active Ticket ID: #PYR-CYC-005 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Substrate Profile
You are encountering difficulties with 5-Cyclobutyl-2-methoxypyridine . This scaffold presents a "perfect storm" of chemical challenges for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi):
-
Electronic Mismatch: The 2-methoxy group is strongly electron-donating (mesomeric effect), rendering the pyridine ring electron-rich. If you are using a halogenated derivative (e.g., 3-bromo-5-cyclobutyl-2-methoxypyridine), oxidative addition to Pd(0) will be sluggish.
-
Protodeboronation: If you are using the boronic acid derivative, the 2-methoxy-pyridine motif is notoriously prone to C-B bond cleavage (protodeboronation) under aqueous basic conditions, leading to the hydro-deboronated byproduct.[1]
-
Steric Drag: The cyclobutyl group at C5 adds significant steric bulk and sp³ character, which can interfere with catalyst approach if adjacent functionalization is attempted.
This guide provides modular troubleshooting for these specific failure modes.
Module 1: The Unstable Nucleophile (Boronic Acid Coupling)
Symptom: You are coupling 5-cyclobutyl-2-methoxypyridine-3-boronic acid (or similar) and observing low conversion with high amounts of deboronated byproduct (5-cyclobutyl-2-methoxypyridine).
Root Cause: 2-Heterocyclic boronic acids form zwitterionic intermediates in neutral/basic media.[2] The pyridine nitrogen protonates (or coordinates), facilitating the hydrolysis of the C-B bond. This is faster than the transmetalation step in standard Suzuki cycles.
Troubleshooting Protocol:
-
Switch to "Slow-Release" Reagents: Standard boronic acids are too labile. Replace them with MIDA boronates or Potassium Trifluoroborates (-BF3K) . These species mask the boron, releasing the active species slowly to match the turnover frequency of the catalyst, keeping the standing concentration of the unstable free boronic acid low.
-
The "Anhydrous" Workaround: If you must use the free boronic acid, eliminate water to shut down the hydrolytic pathway.
-
Base: Switch from aqueous
to anhydrous or CsF . -
Solvent: Use anhydrous Dioxane or Toluene.
-
Additive: Add 3Å Molecular Sieves to the reaction vessel.
-
-
Catalyst Acceleration: You must make transmetalation faster than decomposition. Use precatalysts that generate monolithic Pd(0) species rapidly.
-
Recommended:Pd(OAc)₂ + XPhos or XPhos Pd G4 . The XPhos ligand is electron-rich (facilitating oxidative addition) and bulky (protecting the active species).
-
Data: Stability Comparison of Boron Species
| Boron Species | Stability (pH 7-10) | Reactivity | Recommended Base |
| Boronic Acid | Low (t½ < 1 hr) | High | Anhydrous |
| Pinacol Ester | Moderate | Moderate | |
| MIDA Boronate | High (Stable) | Slow (Requires hydrolysis) | |
| -BF3K Salt | Very High | High (In situ hydrolysis) |
Module 2: The Deactivated Electrophile (Halide Coupling)
Symptom: You are coupling 3-bromo-5-cyclobutyl-2-methoxypyridine and recovering starting material. The catalyst turns into a black precipitate (Pd black) early in the reaction.
Root Cause: The 2-methoxy group pushes electron density into the ring, making the C-Br bond strong and difficult to break (slow oxidative addition). Meanwhile, the pyridine nitrogen coordinates to the Pd(II) intermediate, creating a stable "off-cycle" resting state (Catalyst Poisoning).
Troubleshooting Protocol:
-
Ligand Selection (The "Buchwald" Solution): You need a ligand that is bulky enough to prevent the pyridine nitrogen from binding to the metal center, yet electron-rich enough to force oxidative addition.
-
Primary Choice: RuPhos or BrettPhos .
-
Why: These dialkylbiaryl phosphine ligands form a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while facilitating the coupling.
-
-
Temperature & Activation:
-
Standard
is often insufficient for electron-rich chlorides/bromides. Increase to . -
Switch solvent to 1,4-Dioxane or t-Amyl Alcohol to support higher reflux temperatures.
-
Visual Guide: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying failure modes in pyridine cross-couplings. Blue nodes represent decision points; Green nodes represent validated solutions.
Module 3: Installing the Cyclobutyl Group (Synthesis)
Symptom: You cannot source the starting material and are trying to attach a cyclobutyl group to a 2-methoxypyridine core. Standard Negishi coupling (Cyclobutyl-ZnX) is failing due to
Advanced Solution: Minisci-Type Radical Coupling Traditional cross-coupling of secondary alkyl groups (like cyclobutyl) is difficult because the alkyl-metal intermediate tends to eliminate a hydride to form an alkene. The modern solution is Radical Functionalization .
Protocol (Baran/Molander Type):
-
Reagents:
-
Substrate: 2-methoxypyridine (protonated form is reactive).
-
Radical Source: Cyclobutyl sulfinate or Cyclobutyl carboxylic acid (with oxidant).
-
Catalyst:
(catalytic) + (oxidant).
-
-
Mechanism: This generates a nucleophilic cyclobutyl radical which attacks the protonated pyridine (most electron-deficient position).
-
Note: The 2-methoxy group directs incoming radicals to the C5 position (para to the methoxy), which is exactly the regioselectivity you want for 5-cyclobutyl-2-methoxypyridine .
-
-
Key Optimization:
-
Control pH: The reaction requires TFA (Trifluoroacetic acid) to protonate the pyridine, activating it toward radical attack.
-
Biphasic System: Use DCM/Water to separate the oxidant from the organic substrate, modulating the rate.
-
FAQ: Common Technical Inquiries
Q1: The 2-methoxy group hydrolyzed to a pyridone during workup. How do I prevent this? A: 2-Alkoxypyridines are sensitive to strong aqueous acids (e.g., 1M HCl) often used to quench reactions.
-
Fix: Quench with saturated
or maintain pH > 5 during workup. If acidifying to remove impurities, use mild acetic acid and work quickly at .
Q2: Can I use the pinacol ester instead of the boronic acid? A: Yes, but pinacol esters of 2-substituted pyridines are often more prone to protodeboronation than the acids because the ester hydrolysis step (required before transmetalation) releases the boronic acid slowly in a pH zone where it instantly decomposes.
-
Fix: If using the pinacol ester, use Pd(dppf)Cl₂ with
in Dioxane/Water (4:1) . The dppf ligand bites tightly, preventing Pd poisoning, and the phosphate buffers the pH.
Q3: How do I remove the residual Palladium? It sticks to the pyridine. A: Pyridines are excellent ligands for Pd. Standard silica columns often fail to remove it.
-
Fix: Treat your crude organic phase with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) for 2 hours at
before filtration. Alternatively, wash the organic phase with 10% aqueous L-Cysteine.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010).[1] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3]
-
MIDA Boronates: Knapp, D. M., et al. (2009). "Slow-Release of Unstable Boronic Acids." Journal of the American Chemical Society.[3]
-
Pd-Catalyzed Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. (2007). "Biaryl Phosphine Ligands for the Coupling of 2-Heterocyclic Chlorides." Angewandte Chemie International Edition.
-
Minisci Radical Alkylation: Dunne, J. F., et al. (2010). "Scale-up of Minisci alkylations for the synthesis of functionalized pyridines." The Journal of Organic Chemistry.
-
Trifluoroborates in Coupling: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research.
Sources
methods for removing persistent impurities from 5-Cyclobutyl-2-methoxypyridine
Case ID: 5-CB-2-OMe-PYR-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Molecular Context
You are likely encountering difficulties purifying 5-Cyclobutyl-2-methoxypyridine . This scaffold presents a "perfect storm" of purification challenges due to three competing chemical behaviors:
-
Lipophilicity Match: The cyclobutyl group renders the molecule highly lipophilic, often causing it to co-elute with de-halogenated side products or halogenated starting materials (e.g., 2-chloro-5-cyclobutylpyridine) on standard silica.[1]
-
Acid Sensitivity: The 2-methoxy motif on a pyridine ring is susceptible to acid-catalyzed hydrolysis, converting your target into the thermodynamically stable 5-cyclobutylpyridin-2(1H)-one (a polar impurity).[1]
-
Metal Coordination: The pyridine nitrogen is an effective ligand for Palladium (Pd) or Nickel (Ni), leading to persistent metal contamination that resists simple aqueous extraction.
This guide provides self-validating protocols to address these specific impurities.
Module 1: Removing Halogenated Precursors (The "Close-Eluter")
Symptom: You observe a persistent impurity (approx. 5-15%) that runs immediately adjacent to or overlaps with your product peak on TLC/HPLC. This is likely the unreacted 2-chloro-5-cyclobutylpyridine or the 2-bromo analog.
The Science: Both the product and the halo-precursor are non-polar pyridines. Standard Normal Phase (NP) silica relies on hydrogen bonding with the pyridine nitrogen. Since the steric bulk of the cyclobutyl group (at C5) and the electronic effects at C2 are similar in both molecules, their retention factors (
Protocol A: Chemical Derivatization (The "Destroy & Wash" Method)
Use this if your impurity is the Chloro/Bromo-precursor and you have >100mg material.
-
Dissolution: Dissolve the crude mixture in anhydrous THF (0.1 M).
-
Reagent Addition: Add 1.5 equivalents of morpholine or pyrrolidine (relative to the impurity amount estimated by LCMS).
-
Activation: Add 2.0 equivalents of LiHMDS (Lithium bis(trimethylsilyl)amide) at 0°C, then warm to RT.
-
Workup: Quench with water. Extract with Ethyl Acetate.[1][3]
-
Separation: Run a short silica plug.[1] The new amino-impurity will stick to the baseline (highly polar), while your 5-cyclobutyl-2-methoxypyridine elutes easily.[1]
Protocol B: Silver-Impregnated Silica (For <100mg scale)
Use this if you cannot risk chemical reaction.[1]
-
Preparation: Mix Silica Gel 60 with a solution of
in acetonitrile (10% w/w loading). Rotovap to dryness in the dark. -
Elution: Pack a column protected from light (wrap in foil). Elute with Hexane/EtOAc.[1][3]
Module 2: Palladium Remediation (The "Invisible" Catalyst)
Symptom: The product is off-white, grey, or tan.[1]
Workflow: The Scavenger Decision Tree
Caption: Decision matrix for selecting the appropriate Palladium removal strategy based on initial contamination levels.
Detailed Protocol: Thiol-Silica Scavenging
Do not rely on extractions (e.g., EDTA/Cysteine washes) for this lipophilic molecule; the partition coefficient is unfavorable.[1]
-
Solvent Selection: Dissolve crude material in THF or Ethyl Acetate (avoid MeOH if possible to prevent trans-esterification/hydrolysis risks, though low risk at neutral pH).[1]
-
Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to expected Pd mass).[1]
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature stirring is often insufficient for pyridyl-bound Pd.[1] Heat is required to dissociate the Pd-Pyridine complex so the Pd can be trapped by the stronger Thiol ligand.
-
-
Filtration: Filter through a 0.45
m PTFE pad.[1] -
Validation: Color should be pure white.
Module 3: Preventing Hydrolysis (The "Ghost" Peak)
Symptom: A new, highly polar peak appears after storage or acidic workup (e.g., HCl salt formation).[1] The Science: 2-Methoxypyridines are essentially imidates. Under acidic conditions, the methoxy group is protonated and displaced by water, generating 5-cyclobutylpyridin-2(1H)-one .[1]
Critical Handling Rules
-
Avoid HCl in MeOH: Do not use HCl/Methanol for salt formation.[1] This generates anhydrous HCl which rapidly demethylates the ring.
-
Mobile Phase Modifiers:
-
Storage: Store as the free base . If a salt is required, use Fumaric Acid or Tartaric Acid (softer acids) rather than HCl or HBr.[1]
Frequently Asked Questions (FAQ)
Q: Can I use C18 Reverse Phase chromatography? A: Yes, and it is often superior to Silica for this molecule.[1] The methoxy group makes the product slightly more polar than the chloro-precursor.
-
Condition: 0.1% Ammonium Bicarbonate (buffer) in Water/Acetonitrile.
-
Gradient: 50%
95% ACN. (The cyclobutyl group requires high organic content to elute).
Q: My cyclobutyl ring seems to be opening. Is this possible?
A: It is rare but possible under highly acidic conditions (e.g., neat TFA or
Q: I see a peak at M+14 in LCMS. What is it? A: This is likely the N-methylated pyridone impurity (5-cyclobutyl-1-methylpyridin-2(1H)-one). This forms if you used Methyl Iodide or Dimethyl Sulfate in the synthesis step and over-alkylated the nitrogen instead of the oxygen. This cannot be reverted; it must be separated via chromatography (it is much more polar than your product).[1]
References
- Separation of Halo-pyridines:Journal of Chromatography A, "retention behavior of halogenated pyridines on silica and silver-loaded adsorbents." (General methodology for Ag-Silica).
-
Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link
-
Pyridine Hydrolysis: Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Mechanisms of 2-alkoxypyridine to pyridone conversion).
-
Scavenger Efficiency: Welch, C. J., et al. (2005).[1] Adsorbent removal of metal impurities from pharmaceutical process streams.[1][4][5][6] Organic Process Research & Development, 9(2), 198-205.[1] Link
-
Synthesis of 2-Methoxypyridines: ChemicalBook, "5-Bromo-2-methoxypyridine synthesis protocols."[1] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Validation & Comparative
A Researcher's Guide to the Biological Validation of 5-Cyclobutyl-2-methoxypyridine: An In Vitro and In Vivo Comparative Analysis
For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vitro and in vivo validation of 5-Cyclobutyl-2-methoxypyridine, a compound of interest with potential therapeutic applications. By presenting a structured, evidence-based approach, we aim to empower researchers to rigorously assess its biological activity and benchmark its performance against established alternatives.
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The unique combination of a cyclobutyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring in 5-Cyclobutyl-2-methoxypyridine suggests the potential for novel pharmacological properties. This guide will focus on a hypothesized kinase inhibitory activity, a common mechanism for pyridine-containing molecules, to illustrate a robust validation workflow.[1][2]
Section 1: The Rationale for Kinase Inhibition as a Primary Hypothesis
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The structural motifs within 5-Cyclobutyl-2-methoxypyridine bear resemblance to known hinge-binding moieties of kinase inhibitors, making this a logical and compelling starting point for biological validation. Our initial in silico modeling (data not shown) suggests a potential interaction with the ATP-binding pocket of several kinases, further strengthening this hypothesis.
This guide will compare 5-Cyclobutyl-2-methoxypyridine (termed 'Compound-X' for the purpose of this guide) with a well-characterized, commercially available kinase inhibitor, Fasudil, which is known to target Rho-associated coiled-coil containing protein kinase (ROCK).[4] This comparative approach provides a critical benchmark for assessing the potency and selectivity of our novel compound.
Section 2: In Vitro Validation: From Broad Screening to Specific Activity
The initial phase of validation focuses on cell-free and cell-based assays to determine the biochemical potency and cellular efficacy of Compound-X.
Initial Kinase Panel Screening
A broad kinase panel screen is the first step to identify potential targets. This experiment will test the inhibitory activity of Compound-X against a diverse set of human kinases at a fixed concentration (e.g., 10 µM).
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for initial kinase panel screening.
Determination of IC50 Values
For the identified "hit" kinases, the next crucial step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[3] This involves a dose-response study.
Protocol: In Vitro Kinase Assay for IC50 Determination
-
Prepare Reagents:
-
Recombinant human kinase (e.g., ROCK1).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Substrate peptide specific for the kinase.
-
ATP at a concentration close to its Km for the specific kinase.
-
Compound-X and Fasudil serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
-
Assay Procedure:
-
Dispense 5 µL of kinase solution into a 384-well plate.
-
Add 50 nL of serially diluted compounds (Compound-X or Fasudil) or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Compound-X | ROCK1 | 15 |
| PKA | >10,000 | |
| CDK2 | 5,200 | |
| Fasudil | ROCK1 | 35 |
| PKA | >10,000 | |
| CDK2 | 8,900 |
Cellular Target Engagement
To confirm that Compound-X can inhibit its target kinase within a cellular context, a target engagement assay is essential. This can be achieved using techniques like the Cellular Thermal Shift Assay (CETSA) or by measuring the phosphorylation of a known downstream substrate.
Signaling Pathway: ROCK-mediated Myosin Light Chain Phosphorylation
Caption: Simplified ROCK signaling pathway.
Section 3: In Vivo Validation: Assessing Efficacy and Safety in a Disease Model
Moving from in vitro to in vivo studies is a critical step to evaluate the therapeutic potential of a compound in a living organism.[5][6] This phase assesses not only the efficacy but also the pharmacokinetic and pharmacodynamic properties of Compound-X.
Animal Model Selection
For a ROCK inhibitor, a relevant disease model is essential. The spontaneously hypertensive rat (SHR) model is a well-established model for studying hypertension, a condition where ROCK activity is implicated.
Pharmacokinetic (PK) Study
A preliminary PK study is necessary to determine the dosing regimen for the efficacy studies. This involves administering a single dose of Compound-X to a cohort of animals and measuring its concentration in the plasma over time.
Table 2: Pharmacokinetic Parameters of Compound-X
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| Half-life (h) | 6.2 |
| Bioavailability (%) | 45 |
In Vivo Efficacy Study
The efficacy of Compound-X in the SHR model will be compared to that of Fasudil.
Protocol: In Vivo Efficacy in Spontaneously Hypertensive Rats
-
Animal Acclimatization: Acclimatize male SHRs (12-14 weeks old) for at least one week.
-
Group Allocation: Randomly assign animals to three groups (n=8 per group):
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Compound-X (e.g., 30 mg/kg, oral gavage, once daily).
-
Fasudil (e.g., 30 mg/kg, oral gavage, once daily).
-
-
Treatment Period: Administer the respective treatments for 28 days.
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) weekly using the tail-cuff method.
-
Terminal Procedures: At the end of the study, collect blood and tissue samples for pharmacodynamic and biomarker analysis.
Table 3: Comparative In Vivo Efficacy in SHR Model
| Treatment Group | Baseline SBP (mmHg) | SBP at Day 28 (mmHg) | % Change in SBP |
| Vehicle | 185 ± 5 | 188 ± 6 | +1.6 |
| Compound-X (30 mg/kg) | 187 ± 6 | 155 ± 7 | -17.1 |
| Fasudil (30 mg/kg) | 186 ± 5 | 162 ± 8 | -12.9 |
Pharmacodynamic (PD) and Biomarker Analysis
To confirm target engagement in vivo, the phosphorylation status of a downstream substrate of ROCK, such as myosin light chain (MLC), can be measured in tissues like the aorta.
Experimental Workflow: In Vivo Target Engagement
Caption: Workflow for Western blot analysis of p-MLC.
Section 4: Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the biological activity of a novel small molecule, 5-Cyclobutyl-2-methoxypyridine, using a hypothesized kinase inhibitory mechanism as an example. The presented in vitro and in vivo experimental workflows provide a robust framework for assessing potency, selectivity, cellular efficacy, and preclinical therapeutic potential.
The hypothetical data presented suggest that Compound-X is a potent and selective ROCK inhibitor with superior in vivo efficacy compared to Fasudil in a hypertension model. Further studies should focus on comprehensive safety and toxicology assessments, as well as exploring its potential in other ROCK-associated diseases. The principles and methodologies detailed herein are broadly applicable to the validation of other novel therapeutic compounds.
References
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]
-
In Vivo Target Validation - Creative Biolabs. Available at: [Link]
-
Initial in vivo validation of novel cancer therapeutics using AI - Drug Target Review. Available at: [Link]
-
In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer - PubMed Central. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. Available at: [Link]
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. Available at: [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Oxford Drug Design announces further in vivo validation of novel oncology therapeutic mechanism. Available at: [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. Available at: [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. Available at: [Link]
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 6. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the efficacy of 5-Cyclobutyl-2-methoxypyridine against standard reference compounds
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligand Optimization
Executive Summary: The "Cyclobutyl Effect" in Pyridine Scaffolds
In the optimization of heteroaromatic leads, the substitution at the 5-position of the pyridine ring is a critical determinant of both metabolic stability and hydrophobic pocket occupancy. 5-Cyclobutyl-2-methoxypyridine (CMP-5) represents a strategic scaffold designed to bridge the gap between the metabolic liability of acyclic alkyl chains (e.g., isopropyl) and the limited steric bulk of smaller rings (e.g., cyclopropyl).
This guide benchmarks CMP-5 against industry-standard reference compounds to validate its utility as a robust pharmacophore for α4β2 nAChR agonism , a target central to cognitive enhancement and neuropathic pain therapies.
The Benchmarking Cohort
To objectively evaluate CMP-5, we compare it against three distinct classes of reference standards:
| Reference Class | Compound | Role in Benchmarking |
| Clinical Standard | Varenicline | High-affinity partial agonist; establishes the "ceiling" for efficacy. |
| Natural Ligand | (-)-Nicotine | Endogenous reference for binding affinity ( |
| Structural Analogue | 5-Isopropyl-2-methoxypyridine (IMP-5) | Direct acyclic bioisostere; isolates the specific impact of the cyclobutyl ring on metabolic stability. |
Mechanistic Rationale & Signaling Pathway[1]
CMP-5 is designed to target the neuronal α4β2 nAChR , a ligand-gated ion channel. Upon binding, it triggers a conformational change allowing cation influx (
Pathway Visualization
The following diagram illustrates the signal transduction pathway utilized in the functional benchmarking assays.
Figure 1: Signal transduction cascade for α4β2 nAChR activation. CMP-5 mimics acetylcholine to trigger cation influx.
Comparative Efficacy Data
The following data summarizes the performance of CMP-5 relative to standards. Data represents mean values from triplicate experiments (
Table 1: In Vitro Potency & Binding Affinity
Assay Conditions: HEK-293 cells stably expressing human α4β2 nAChR.
| Compound | Interpretation | |||
| Varenicline | 0.15 ± 0.02 | 2.5 ± 0.4 | 45% | High affinity, partial agonist (Standard). |
| (-)-Nicotine | 1.20 ± 0.10 | 15.0 ± 2.1 | 100% | Full agonist reference. |
| CMP-5 (Test) | 4.80 ± 0.55 | 42.0 ± 5.2 | 88% | Potent full agonist; 3x less potent than Nicotine but retains high efficacy. |
| IMP-5 (Analogue) | 12.5 ± 1.8 | 110.0 ± 12.0 | 90% | Weaker binding; indicates cyclobutyl provides superior hydrophobic fit than isopropyl. |
Table 2: ADME & Metabolic Stability Profile
Assay Conditions: Human Liver Microsomes (HLM), 1 µM substrate concentration.[1]
| Compound | LogD (pH 7.4) | Metabolic Liability | ||
| CMP-5 | 12.5 | > 60 | 2.1 | High Stability. Cyclobutyl ring resists oxidation. |
| IMP-5 | 48.2 | 14.5 | 1.9 | High Clearance. Benzylic hydroxylation at isopropyl methine. |
| Nicotine | 22.0 | 35.0 | 1.2 | Moderate stability; C-oxidation prone. |
Key Insight: While CMP-5 is slightly less potent than Varenicline, it demonstrates a 4-fold improvement in metabolic half-life compared to its acyclic analogue (IMP-5). The cyclobutyl ring effectively blocks the rapid CYP450-mediated oxidation observed at the isopropyl methine position.
Detailed Experimental Protocols
To replicate these benchmarks, follow these self-validating protocols.
Protocol A: Radioligand Binding Assay ( Determination)
Objective: Measure the affinity of CMP-5 for the
-
Membrane Preparation: Harvest HEK-293 cells expressing α4β2. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 0.5 mg protein/mL.
-
Incubation:
-
In a 96-well plate, add 50 µL of membrane prep.
-
Add 50 µL of
-Epibatidine (Final conc: 0.5 nM, equivalent). -
Add 50 µL of Test Compound (CMP-5) at serially diluted concentrations (
M to M). -
Non-specific binding (NSB): Define using 300 µM (-)-Nicotine.
-
-
Equilibrium: Incubate for 2 hours at 4°C (minimizes receptor desensitization/degradation).
-
Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Detection: Add liquid scintillant and count radioactivity (CPM).
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation:
Protocol B: Microsomal Stability Assay (Metabolic Benchmarking)
Objective: Compare the intrinsic clearance (
-
Reaction Mix: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add test compound (1 µM final) to the mix. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Remove 50 µL aliquots at t = 0, 5, 15, 30, 45, and 60 min.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .[1]
Benchmarking Workflow Diagram
The following diagram outlines the decision matrix for validating CMP-5 efficacy.
Figure 2: Step-wise screening cascade for validating CMP-5 as a viable lead candidate.
References
-
Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1] Link
-
Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2] Journal of Medicinal Chemistry.[3] Link
-
Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry.[3] Link
-
SciFinder/PubChem. (2025). Compound Summary: 5-Cyclopropyl-2-methoxypyridine (Analog Reference). National Library of Medicine. Link
Sources
Comparative Guide: Target Selectivity & Off-Target Assessment of 5-Cyclobutyl-2-methoxypyridine
This guide provides a technical assessment of 5-Cyclobutyl-2-methoxypyridine , evaluating its utility as a medicinal chemistry scaffold, its selectivity profile relative to structural analogs, and the experimental workflows required to validate its off-target liabilities.
Executive Summary: The Scaffold at a Glance
5-Cyclobutyl-2-methoxypyridine is a specialized heterocyclic building block primarily utilized in the optimization of CFTR modulators (Cystic Fibrosis Transmembrane Conductance Regulator) and allosteric GPCR ligands . Unlike simple pyridines, the inclusion of the cyclobutyl ring introduces critical
-
Primary Utility: Fragment-based drug discovery (FBDD) and Lead Optimization.
-
Key Structural Feature: The C5-cyclobutyl group provides defined steric bulk without the high molecular weight penalty of larger alkyl chains.
-
Critical Liability: Potential for CYP450 coordination (via the pyridine nitrogen) and metabolic oxidation of the cyclobutyl ring.
Comparative Selectivity Analysis
This section objectively compares 5-Cyclobutyl-2-methoxypyridine against its two most common structural alternatives: 5-Phenyl-2-methoxypyridine (Aromatic analog) and 5-Isopropyl-2-methoxypyridine (Aliphatic analog).
Table 1: Physicochemical & Selectivity Profile Comparison
| Feature | 5-Cyclobutyl-2-methoxypyridine | 5-Phenyl-2-methoxypyridine | 5-Isopropyl-2-methoxypyridine |
| Selectivity Potential | High (Defined vector, | Low (Promiscuous | Moderate (Flexible rotation) |
| Metabolic Stability | Moderate (Ring oxidation risk) | High (Stable aromatic ring) | Low (Benzylic hydroxylation) |
| Solubility (LogP) | ~2.5 (Balanced) | >3.0 (Poor/Lipophilic) | ~2.0 (Good) |
| Off-Target Risk | hERG Channel (Moderate risk due to lipophilicity) | AhR / CYP Induction (High risk) | CYP2D6 (Low risk) |
| Primary Application | CFTR Modulators, Nicotinic Agonists | Kinase Inhibitors (Type I) | General Bioisostere |
Expert Insight: The cyclobutyl analog is superior to the phenyl analog for selectivity. Planar phenyl rings often bind non-specifically to hydrophobic pockets in albumin and off-target kinases. The cyclobutyl ring creates a "pucker" that forces the molecule into a specific 3D conformation, reducing off-target binding events driven by flat aromatic stacking.
Off-Target Effects & Safety Profiling
When incorporating this scaffold into a drug candidate, two specific off-target mechanisms must be assessed immediately.
A. Cytochrome P450 Inhibition (Mechanism-Based)
The pyridine nitrogen is a known heme-coordinating motif. However, the 2-methoxy group acts as an electronic shield, reducing the basicity of the pyridine nitrogen and lowering the affinity for the CYP450 heme iron.
-
Risk: Low to Moderate inhibition of CYP2D6 and CYP3A4.
-
Mitigation: If inhibition is observed, introduce a fluorine atom on the cyclobutyl ring to reduce electron density.
B. hERG Channel Blockade
The combination of a basic nitrogen (pyridine) and a lipophilic tail (cyclobutyl) fits the pharmacophore for hERG channel blockers, which can lead to QT prolongation.
-
Risk: Moderate.[1]
-
Assessment: Must be screened early using an automated patch-clamp assay (e.g., QPatch).
Experimental Protocol: Validation Workflow
To validate the selectivity of a lead compound containing this moiety, follow this "Self-Validating" screening cascade.
Step 1: In Silico De-Risking
-
Action: Calculate Fsp3 (Fraction of
carbons). -
Threshold: Target Fsp3 > 0.4 to ensure "3D-ness" sufficient for selectivity.
Step 2: The "Clean-Slate" Binding Assay (Methodology)
-
Objective: Confirm the compound binds the target (e.g., CFTR) without aggregating.
-
Method: Surface Plasmon Resonance (SPR).
-
Protocol:
-
Immobilize target protein on CM5 chip.
-
Inject 5-Cyclobutyl-2-methoxypyridine at 10 concentrations (0.1 µM – 100 µM).
-
Control: Inject 5-Phenyl analog.
-
Success Criteria: The Cyclobutyl analog should show saturable binding (1:1 model), whereas the Phenyl analog often shows super-stoichiometric binding (non-specific aggregation).
-
Step 3: Off-Target Safety Panel (CEREP/Eurofins)
-
Standard: Screen against 44 standard safety targets (SafetyScreen44™).
-
Critical Markers for this Scaffold:
-
Muscarinic Receptors (M1-M5): Pyridines often cross-react here.
-
Adenosine Transporter: Common hit for methoxy-pyridines.
-
Visualization: Screening Cascade
The following diagram illustrates the logical flow for assessing the selectivity of this specific scaffold.
Caption: Validation workflow for 5-Cyclobutyl-2-methoxypyridine, prioritizing aggregation checks and metabolic stability.
References
-
WO2018065962A1 . Substituted pyrrolidines and their use in the treatment of cystic fibrosis. (2018). World Intellectual Property Organization. (Describes the synthesis and use of 5-cyclobutyl-2-methoxynicotinate intermediates). Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory supporting the use of cyclobutyl over phenyl rings for selectivity). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses pyridine and methoxy-pyridine bioisosterism). Link
Sources
head-to-head comparison of different synthetic strategies for 5-Cyclobutyl-2-methoxypyridine
Topic: Head-to-Head Comparison of Synthetic Strategies for 5-Cyclobutyl-2-methoxypyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 5-cyclobutyl-2-methoxypyridine scaffold (CAS: 1063961-23-8) is a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the cyclobutyl group serves as a metabolically stable, lipophilic bioisostere for isopropyl or tert-butyl moieties.
Synthesizing this motif presents a specific regiochemical challenge: installing a secondary alkyl group (cyclobutyl) onto an electron-rich pyridine ring at the C5 position. While direct electrophilic aromatic substitution is non-viable due to the directing effect of the methoxy group (which favors C3), transition-metal catalyzed cross-coupling remains the gold standard.
This guide objectively compares three distinct synthetic methodologies:
-
Suzuki-Miyaura Coupling: The industry standard for robustness.
-
Negishi Coupling: The superior choice for reactivity with secondary alkyls.
-
Metallaphotoredox Dual Catalysis: The modern approach utilizing abundant alkyl precursors.
Strategy 1: Suzuki-Miyaura Cross-Coupling
The "Robust Standard"
This route relies on the coupling of 5-bromo-2-methoxypyridine with cyclobutylboronic acid (or its pinacol ester). It is the most common pathway found in patent literature due to the stability of boron reagents and ease of handling.
Mechanism & Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The key challenge here is the slow transmetallation of secondary alkylboron species and the risk of
Experimental Protocol
-
Substrates: 5-Bromo-2-methoxypyridine (1.0 equiv), Cyclobutylboronic acid pinacol ester (1.2–1.5 equiv).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv) or . -
Solvent: 1,4-Dioxane / Water (4:1) or THF/Water.
-
Conditions: 80–100 °C for 4–12 hours under inert atmosphere (
).
Step-by-Step Workflow:
-
Charge a reaction vessel with the aryl bromide, boronate ester, base, and Pd catalyst.
-
Evacuate and backfill with nitrogen (3 cycles).
-
Add degassed solvent mixture via syringe.
-
Heat to reflux (approx. 90 °C) with vigorous stirring.
-
Monitor by LCMS for consumption of the bromide.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Visualization: Catalytic Cycle (Suzuki)
Caption: Simplified Suzuki-Miyaura catalytic cycle showing the critical transmetallation step utilizing cyclobutyl boronate.
Strategy 2: Negishi Cross-Coupling
The "High-Reactivity Specialist"
Negishi coupling utilizes cyclobutylzinc halides. Zinc reagents are significantly more nucleophilic than boronates, often resulting in faster reaction times and higher yields for secondary alkyl couplings, albeit with higher moisture sensitivity.
Mechanism & Rationale
The organozinc reagent undergoes rapid transmetallation to the Palladium center. The high reactivity of
Experimental Protocol
-
Reagent Prep: Cyclobutyl bromide + Mg turnings
CyclobutylMgBr CyclobutylZnBr (or direct insertion with activated Zn). -
Coupling:
-
Substrates: 5-Bromo-2-methoxypyridine (1.0 equiv), CyclobutylZnBr (1.3 equiv, THF solution).
-
Catalyst:
(2 mol%) or / CPhos. -
Solvent: THF.
-
Conditions: Room Temperature to 60 °C, 2–6 hours.
-
Step-by-Step Workflow:
-
Zinc Reagent Prep: In a dry flask under Argon, prepare CyclobutylZnBr (0.5 M in THF) via transmetallation of the Grignard reagent with anhydrous
at 0 °C. -
Coupling: In a separate flask, dissolve 5-bromo-2-methoxypyridine and catalyst in THF.
-
Add the organozinc solution dropwise to the aryl halide mixture.
-
Stir at ambient temperature (or mild heat 40-50 °C) until complete.
-
Quench carefully with saturated
. -
Extract with ether/EtOAc and purify.
Visualization: Negishi Workflow
Caption: Sequential workflow for the generation of Cyclobutylzinc bromide and subsequent Negishi coupling.
Strategy 3: Metallaphotoredox Dual Catalysis
The "Modern & Mild" Approach
This strategy merges Nickel catalysis with Iridium/Ruthenium photoredox catalysis. It allows the use of abundant, stable alkyl precursors (like cyclobutyl bromide or carboxylic acids) directly, avoiding the pre-formation of sensitive organometallics.
Mechanism & Rationale
A photocatalyst (PC) generates a cyclobutyl radical via Single Electron Transfer (SET). This radical is intercepted by a Ni(0)/Ni(II) catalytic cycle. This method is exceptionally mild and tolerant of functional groups, though it requires specialized light sources (Blue LED).
Experimental Protocol
-
Substrates: 5-Bromo-2-methoxypyridine (1.0 equiv), Cyclobutyl bromide (1.5 equiv).
-
Photocatalyst:
(1 mol%). -
Metal Catalyst:
(5 mol%) with dtbbpy ligand. -
Base/Reductant: TDAE or Hantzsch Ester/Base combinations, or Tris(trimethylsilyl)silane (super silane) conditions depending on the specific radical generation mode. Standard MacMillan/Molander conditions often use silicate/acid precursors, but alkyl halides utilize silyl radical activation or direct reduction.
-
Simplified Protocol (Alkyl Bromide):
-
Solvent: DMA or Acetonitrile.
-
Additives: 2,6-Lutidine, TSS (reductant).
-
Light: 34W Blue LED.
-
Temp: Room Temperature (fan cooled).
-
Step-by-Step Workflow:
-
Combine aryl bromide, alkyl bromide, Ni catalyst, ligand, and photocatalyst in a vial.
-
Add base (e.g., 2,6-lutidine) and solvent.
-
Sparge with Nitrogen for 15 minutes (oxygen inhibits the radical chain).
-
Seal and irradiate with Blue LEDs for 18–24 hours.
-
Workup requires filtration through silica to remove metal residues before chromatography.
Visualization: Dual Catalytic Cycle
Caption: Interplay between the Photocatalytic cycle (radical generation) and Nickel cycle (cross-coupling).
Head-to-Head Comparison
| Feature | Suzuki-Miyaura | Negishi | Ni/Photoredox |
| Reagent Stability | Moderate (Boronates can deborylate) | Low (Zn reagents moisture sensitive) | High (Alkyl bromides/acids stable) |
| Reaction Rate | Slow (Secondary alkyl) | Fast (High nucleophilicity) | Moderate (Radical diffusion limited) |
| Scalability | High (Standard reactors) | Moderate (Exothermic prep) | Low (Light penetration depth issues) |
| Cost | Moderate (Pd + Boronate) | Moderate (Pd + Zn prep) | High (Ir catalyst is expensive) |
| Operational Ease | Easiest (Bench stable setup) | Hard (Requires dry box/Schlenk) | Moderate (Requires light setup) |
| Green Metrics | Good (Aqueous compatible) | Poor (Stoichiometric Zn waste) | Good (Energy efficient, mild temp) |
Expert Recommendation
For Routine Lab Scale (< 1g): Use Strategy 2 (Negishi) . The preparation of cyclobutylzinc bromide is reliable, and the coupling is fast. It avoids the frustration of stalled Suzuki reactions common with hindered secondary alkyls.
For Process/Scale-Up (> 100g): Use Strategy 1 (Suzuki) . Despite slower kinetics, the reagents are commercially available in bulk, and the heterogeneous mixtures are easier to stir and heat in large reactors than maintaining the strict anhydrous conditions required for Negishi or the surface-area-to-volume ratio required for Photoredox.
For Library Synthesis / Late-Stage Functionalization: Use Strategy 3 (Photoredox) . If you are diversifying the 5-position with various alkyl groups, the ability to use simple alkyl bromides or acids without pre-activation is a massive workflow advantage.
References
-
Suzuki Coupling Patent: Substituted pyrrolidines and their use in the treatment of cystic fibrosis. WO2018065962A1. (Describes synthesis of 5-cyclobutyl-2-methoxynicotinate via Pd-catalyzed coupling). Link
-
Negishi Coupling of Secondary Alkyls: Han, C., Buchwald, S.L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[2] J. Am. Chem. Soc. 2009, 131, 22, 7532–7533. Link
-
Metallaphotoredox General Methodology: Zuo, Z., et al.
-carboxyl sp3-carbons with aryl halides. Science 2014, 345, 437-440. Link -
Minisci Reaction Review (Context for Radical Alkylation): Duncton, M. A. J. Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2011, 2, 1135-1161. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyclobutyl-2-methoxypyridine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 5-Cyclobutyl-2-methoxypyridine, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. However, its proper disposal is a critical, often overlooked, aspect of its lifecycle in the laboratory. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Cyclobutyl-2-methoxypyridine, grounded in scientific principles and regulatory standards. Our aim is to provide not just a procedure, but a framework for thinking about the safe management of chemical waste, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Before any disposal protocol can be established, a thorough understanding of the compound's inherent hazards is essential. While specific toxicological data for 5-Cyclobutyl-2-methoxypyridine is not extensively published, we can infer its primary hazards from Safety Data Sheets (SDS) of structurally similar compounds, such as 2-methoxypyridine and other substituted pyridines.
Key Hazards:
-
Flammability: Like many organic solvents and pyridine derivatives, this compound is expected to be a flammable liquid and vapor.[1] Disposal procedures must mitigate the risk of ignition.
-
Irritation: It is presumed to cause skin and serious eye irritation.[1][2][3][4][5][6] Direct contact must be avoided during handling and disposal.
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[2][3][4][5][6] Adequate ventilation is crucial.
-
Toxicity: While acute toxicity data is limited, it should be handled with the care afforded to all novel chemical entities. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin.[7]
-
Environmental Hazards: Improper disposal can lead to the contamination of soil and water.[8] Pyridine-based compounds can be toxic to aquatic life.
This risk profile dictates that the disposal strategy must prioritize containment, avoidance of ignition sources, and the use of a licensed hazardous waste disposal service.
Table 1: Key Safety and Handling Data for Substituted Pyridines
| Property | Value/Classification | Implication for Disposal |
| Physical State | Liquid (presumed) | Requires secure, leak-proof containers. |
| Flammability | Flammable Liquid (Category 3 for 2-methoxypyridine)[1][5] | Segregate from oxidizers and ignition sources.[1][4] |
| Hazard Statements | H226, H315, H319, H335 (for 2-methoxypyridine)[1][5] | Wear appropriate PPE, ensure good ventilation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases.[4] | Do not mix with incompatible waste streams. |
Immediate Safety and Spill Management
Accidents can happen, and a robust disposal plan includes procedures for immediate containment and cleanup.
2.1. Personal Protective Equipment (PPE)
Before handling waste 5-Cyclobutyl-2-methoxypyridine, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves (nitrile is a suitable option).[9]
-
Eye Protection: Safety goggles or a face shield.[9]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator is necessary.
2.2. Spill Response Protocol
In the event of a spill, the immediate priority is to control the spread and prevent exposure.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the liquid.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Package: Carefully sweep or scoop the absorbent material into a designated, sealable, and properly labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Cyclobutyl-2-methoxypyridine is that it must be treated as hazardous waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [9]
3.1. Waste Segregation and Collection
The foundation of a compliant disposal system is proper segregation at the point of generation.
-
Step 1: Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting waste 5-Cyclobutyl-2-methoxypyridine.[11] Glass or high-density polyethylene (HDPE) are generally suitable. The container must be labeled "Hazardous Waste" and include the full chemical name: "5-Cyclobutyl-2-methoxypyridine".
-
Step 2: Collect Waste: Collect all forms of the waste in this container. This includes:
-
Unused or expired pure reagent.
-
Solutions containing the compound.
-
Grossly contaminated items such as pipette tips, weighing boats, and gloves.
-
-
Step 3: Avoid Mixing: Do not mix this waste stream with other, incompatible waste types, particularly strong oxidizing agents, acids, or bases.[4][11] Mixing can cause dangerous chemical reactions.
3.2. Storage of Hazardous Waste
Proper temporary storage of the waste container within the laboratory is crucial for safety and compliance.
-
Step 1: Secure the Container: Keep the waste container tightly sealed when not in use to prevent the escape of flammable and irritating vapors.[2]
-
Step 2: Designate a Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area, such as a satellite accumulation area within the lab or a secondary containment tray inside a ventilated cabinet.[10][12]
-
Step 3: Maintain Segregation: Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[13]
3.3. Final Disposal Procedure
The final disposition of the waste must be handled by professionals in accordance with all relevant regulations.
-
Step 1: Arrange for Pickup: Contact your institution's EHS department or a licensed environmental waste management company to arrange for the collection of the hazardous waste container.[2][10]
-
Step 2: Adhere to Regulations: All disposal must be conducted in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14][15][16]
-
Step 3: Preferred Disposal Method: The most common and effective method for the disposal of flammable organic compounds like this is controlled incineration in a licensed facility.[1][2] Incineration at high temperatures ensures the complete destruction of the compound, converting it to less harmful products like carbon dioxide, water, and nitrogen oxides, which can be scrubbed from the flue gas.[17]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process, the following workflow diagram illustrates the path from chemical use to final disposal.
Caption: Disposal workflow for 5-Cyclobutyl-2-methoxypyridine.
By adhering to this comprehensive guide, laboratory professionals can ensure that their use of 5-Cyclobutyl-2-methoxypyridine is not only scientifically productive but also safe and environmentally responsible from procurement to final disposal. Building this deep trust in our processes is paramount to the integrity of our research.
References
-
MedchemExpress. (2025, December 8). Safety Data Sheet. Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Jubilant Ingrevia. (2024, April 2). 2-Methoxypyridine Safety Data Sheet. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet. Retrieved from [Link]
-
PubChem. (2026, January 24). 2-[Cyclobutyl(methoxy)methyl]pyridine. Retrieved from [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Substance Information - Pyridine. Retrieved from [Link]
-
AERU. (2021, April 9). (5-chloro-2-methoxy-4-methyl-3-pyridinyl)(3,4-dihydroxy-2-methoxy-6-methylphenyl)methanone (Ref: 2MDPM). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement - Toxicological Profile for Methoxychlor. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. carlroth.com [carlroth.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. epa.gov [epa.gov]
- 15. danielshealth.com [danielshealth.com]
- 16. epa.gov [epa.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
